molecular formula C9H13NO2 B8760821 5-(Dimethylamino)-2-methoxyphenol CAS No. 189191-61-5

5-(Dimethylamino)-2-methoxyphenol

Cat. No.: B8760821
CAS No.: 189191-61-5
M. Wt: 167.20 g/mol
InChI Key: LORNBCIETCHTAI-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-methoxyphenol is a phenolic compound identified under CAS registry number 189191-61-5 . It has a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol . The structure of the compound can be represented by the SMILES notation OC1=CC(N(C)C)=CC=C1OC . As a building block in organic chemistry, this compound serves as a potential precursor for the synthesis of more complex molecules. Researchers value such intermediates for developing novel compounds with potential applications in various fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific handling and storage information, please refer to the available safety data sheets.

Properties

CAS No.

189191-61-5

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-(dimethylamino)-2-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-10(2)7-4-5-9(12-3)8(11)6-7/h4-6,11H,1-3H3

InChI Key

LORNBCIETCHTAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)OC)O

Origin of Product

United States

Foundational & Exploratory

5-(Dimethylamino)-2-methoxyphenol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 5-(Dimethylamino)-2-methoxyphenol .

Synthesis, Characterization, and Application Protocols[1]

Part 1: Chemical Identity & Nomenclature[1]

This compound is a specific N,N-dimethyl derivative of the commercially available intermediate 5-amino-2-methoxyphenol .[1] Due to its specialized nature, it is often synthesized in situ or custom-manufactured for use as a coupling agent in oxidative dye chemistry or as a pharmaceutical building block for morphinan-related alkaloids.[1]

Core Identifiers
Parameter Details
Chemical Name 5-(Dimethylamino)-2-methoxyphenol
Systematic Name (IUPAC) 3-Hydroxy-4-methoxy-N,N-dimethylaniline
Common Synonyms N,N-Dimethyl-5-aminoguaiacol; 4-Methoxy-3-hydroxy-N,N-dimethylaniline
CAS Number Not Widely Indexed (See Note 1)
Parent Precursor CAS 1687-53-2 (5-Amino-2-methoxyphenol)
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
SMILES COc1c(O)cc(N(C)C)cc1
InChI Key (Derivative of) BLQFHJKRTDIZLX-UHFFFAOYSA-N

Note 1: While the parent compound (5-Amino-2-methoxyphenol) is widely cataloged (CAS 1687-53-2), the N,N-dimethyl derivative is frequently referenced in patent literature regarding hair dye couplers and specific pharmaceutical intermediates rather than as a commodity chemical.[1] Researchers should source the parent amine and perform the methylation protocol described in Part 2.[1]

Structural Analysis

The molecule features a phenol ring with a methoxy group at the ortho position (C2) and a dimethylamino group at the meta position relative to the hydroxyl (C5).[1] This substitution pattern creates a unique electron-rich aromatic system, making it highly susceptible to oxidative coupling—a trait exploited in dye synthesis.[1]

Part 2: Synthesis & Manufacturing Protocols

Core Directive: The most reliable route to 5-(dimethylamino)-2-methoxyphenol is the Reductive Methylation (Eschweiler-Clarke) of the parent amine.[1] Direct alkylation with methyl iodide is discouraged due to the risk of O-methylation (forming the trimethoxy byproduct) and quaternary ammonium salt formation.[1]

Synthesis Workflow (Reductive Amination)

Reaction Logic: We utilize formaldehyde as the carbon source and formic acid (or hydrogen gas) as the reducing agent.[1] This ensures selective N-methylation without affecting the phenolic oxygen or the methoxy ether.[1]

Reagents:

  • Precursor: 5-Amino-2-methoxyphenol (CAS 1687-53-2) [Source: Sigma-Aldrich/PubChem].[1]

  • Methylating Agent: Formaldehyde (37% aq.[1] solution).

  • Reducing Agent: Formic acid (98%) or Sodium Cyanoborohydride (NaBH₃CN).[1]

  • Solvent: Methanol or Acetonitrile.[1]

Step-by-Step Protocol:

  • Dissolution: In a 250mL round-bottom flask, dissolve 10 mmol (1.39 g) of 5-Amino-2-methoxyphenol in 50 mL of Methanol. Ensure complete solvation; the solution will appear slightly brown/grey.[1]

  • Acidification: Add 1.5 equivalents of Acetic Acid to buffer the pH to ~5.0. This activates the imine formation.[1]

  • Addition: Dropwise add 5 equivalents of Formaldehyde (37% aq) at 0°C. Stir for 30 minutes.

  • Reduction:

    • Method A (Eschweiler-Clarke): Add excess Formic Acid and reflux at 70°C for 12 hours.

    • Method B (Mild Hydride): Add 3 equivalents of NaBH₃CN portion-wise at 0°C. Stir at room temperature for 4 hours. Preferred for higher yield.[1]

  • Quench & Extraction: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x 50mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3).

Synthesis Pathway Diagram[1]

SynthesisPathway Precursor 5-Amino-2-methoxyphenol (CAS 1687-53-2) Intermediate Imine/Iminium Intermediate Precursor->Intermediate + Formaldehyde SideProduct Avoided: O-Methylation Precursor->SideProduct Direct MeI Alkylation Product 5-(Dimethylamino)-2-methoxyphenol (Target) Intermediate->Product Reductive Amination (Hydride Transfer) Reagents HCHO (xs) + NaBH3CN MeOH, pH 5 Reagents->Intermediate

Caption: Figure 1. Selective reductive methylation pathway avoiding O-alkylation side reactions.[1]

Part 3: Analytical Characterization[1]

To validate the synthesis, the following analytical signatures must be confirmed. The presence of the N(CH₃)₂ peak is the primary indicator of success.[1]

Method Expected Signature Interpretation
¹H NMR (DMSO-d₆) δ ~2.80 ppm (s, 6H)Singlet corresponding to the six protons of the N(CH₃)₂ group.[1]
¹H NMR (DMSO-d₆) δ ~3.70 ppm (s, 3H)Singlet for the O-Methoxy (OCH₃) group.[1]
¹H NMR (Aromatic) δ 6.0 - 6.8 ppm (m, 3H)Aromatic protons showing 1,2,4-substitution pattern.[1]
Mass Spectrometry (ESI+) [M+H]⁺ = 168.2 m/zProtonated molecular ion peak.[1]
IR Spectroscopy ~3300-3400 cm⁻¹ (Broad)O-H stretching (Phenolic).[1] Absence of N-H stretching confirms tertiary amine.[1]

Part 4: Applications & Mechanism of Action[1]

Pharmaceutical Intermediate

This compound serves as a structural analog in the synthesis of morphinan alkaloids .[1] The 3-hydroxy-4-methoxy substitution pattern mimics the A-ring of codeine and thebaine.[1]

  • Mechanism: The electron-rich aromatic ring facilitates electrophilic aromatic substitution at the C6 position, allowing for ring closure in complex alkaloid synthesis.[1]

Oxidative Dye Coupler

In the cosmetic industry, 5-(dimethylamino)-2-methoxyphenol acts as a secondary coupler .[1]

  • Reaction: Upon oxidation (typically with H₂O₂ and a primary intermediate like p-phenylenediamine), it forms stable indoaniline dyes.[1]

  • Color Profile: The dimethylamino group acts as a strong auxochrome, typically shifting the absorption to longer wavelengths (producing deep violets or blues) compared to the primary amine.[1]

Experimental Workflow: Oxidative Coupling Test

CouplingWorkflow Start Reagent Prep: 5-(Dimethylamino)-2-methoxyphenol + p-Phenylenediamine Oxidation Oxidation Step: Add H2O2 (3%) @ pH 9 Start->Oxidation Mix 1:1 Molar Ratio Formation Chromophore Formation: Indoaniline Dye Oxidation->Formation Radical Coupling Analysis Analysis: UV-Vis λmax measurement Formation->Analysis Isolate & Scan

Caption: Figure 2. Standard workflow for testing dye coupling efficiency.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal (Category 4).[1]

  • Skin/Eye Irritation: Category 2.[1][2]

  • Sensitization: Potential skin sensitizer due to aniline substructure.[1]

Storage Protocols:

  • Atmosphere: Store under Nitrogen or Argon.[1] Aminophenols are prone to auto-oxidation (turning dark brown/black) upon exposure to air.[1]

  • Temperature: 2-8°C (Refrigerated).

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24855859: 5-Amino-2-methoxyphenol. Retrieved from [Link][1]

  • Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[1] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[1] (Foundational chemistry for Protocol 2.1).

Sources

Strategic Integration of 5-Dimethylamino Guaiacol Derivatives in Medicinal Chemistry: Synthesis, SAR, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The guaiacol (2-methoxyphenol) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous bioactive compounds, including vanillin and eugenol. However, native guaiacol suffers from poor aqueous solubility and limited target-binding versatility. The strategic introduction of a dimethylamino group —whether directly on the aromatic ring (e.g., 5-dimethylamino guaiacol) or via an alkyl/alkoxy linker (e.g., dimethylaminomethyl or dimethylaminoethoxy)—profoundly alters the molecule's physicochemical and pharmacokinetic profile.

As an application scientist, the decision to incorporate a tertiary dimethylamino group rather than a primary amine is rooted in chemical stability and predictable pharmacokinetics. Primary amines are susceptible to forming Schiff bases with endogenous aldehydes, whereas the dimethylamino moiety remains stable. At physiological pH (7.4), this tertiary amine is protonated, yielding a cation that enables critical cation-


 interactions with target proteins (such as the peripheral anionic site of Acetylcholinesterase) . Furthermore, converting these derivatives into hydrochloride salts drastically improves aqueous solubility—often shifting solubility from <0.1 mg/mL to >15 mg/mL—while maintaining a favorable partition coefficient (LogP ~3.5) for blood-brain barrier (BBB) penetration .

Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of dimethylamino guaiacol derivatives relies on highly controlled electrophilic aromatic substitutions and etherifications. Below are two field-proven, self-validating protocols.

Protocol A: Mannich Condensation for Dimethylaminomethyl Guaiacols

This protocol utilizes the Mannich reaction to install a dimethylaminomethyl group ortho to the phenolic hydroxyl group.

  • Step 1: Iminium Ion Formation. In a dry flask, condense dimethylamine (4 mmol, 2 eq) with formaldehyde (4 mmol, 2 eq) in 1.0 mL of absolute ethanol (EtOH) at 0 °C.

    • Causality: Pre-forming the iminium species at a low temperature prevents the highly reactive formaldehyde from undergoing Cannizzaro-type disproportionation or uncontrolled polymerization.

  • Step 2: Electrophilic Aromatic Substitution. Add the starting guaiacol derivative (2 mmol, 1 eq) to the iminium solution. Stir the mixture at room temperature for 12 hours under an inert atmosphere.

    • Causality: The electron-donating hydroxyl and methoxy groups activate the aromatic ring, directing the electrophilic iminium ion to the ortho/para positions. Steric hindrance typically favors ortho-substitution relative to the hydroxyl group .

  • Step 3: Workup & Validation. Quench the reaction with water and extract using ethyl acetate. Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
    • Self-Validation: Analyze the crude product via GC-MS and

      
       NMR. A successful reaction is confirmed by an [M+] peak consistent with the molecular formula (e.g., m/z 195.14 for methyl-guaiacol derivatives) and a characteristic 
      
      
      
      NMR singlet at
      
      
      = 3.48 ppm (2H), confirming the integration of the newly added methylene bridge . Yields typically reach 90-95%.
Protocol B: Claisen-Schmidt Condensation for Dimethylaminoethoxy-Vanillin Chalcones

For applications requiring extended conjugation (e.g., antifungal agents), modifying vanillin (a guaiacol derivative) is highly effective.

  • Step 1: O-Alkylation (Williamson Ether Synthesis). React vanillin with 2-chloro-N,N-dimethylamine hydrochloride and

    
     in DMF at 80 °C for 8 hours.
    
    • Causality:

      
       acts as a mild base to deprotonate the phenolic OH without degrading the aldehyde. This yields 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde .
      
  • Step 2: Condensation. Condense the resulting aldehyde with an acetophenone derivative in the presence of KOH in EtOH at 50 °C for 12 hours.

    • Causality: KOH deprotonates the acetophenone to form an enolate, which attacks the aldehyde. The subsequent dehydration is thermodynamically driven by the formation of the highly conjugated (E)-chalcone system.

  • Step 3: Workup & Validation. Neutralize the mixture, filter the precipitate, and recrystallize from ethanol. Yields typically range from 78–92% .

G N1 Guaiacol Scaffold N2 Formaldehyde + Dimethylamine (Mannich Reaction) N1->N2 Electrophilic Aromatic Sub. N3 2-Chloro-N,N-dimethylamine (O-Alkylation) N1->N3 Williamson Ether Synth. N4 Dimethylaminomethyl Guaiacol (Ortho-substituted) N2->N4 Yield: 90-95% N5 Dimethylaminoethoxy Guaiacol (Ether-linked) N3->N5 Base Catalyzed N7 Bioactive Hybrids (Anti-AChE, Antifungal) N4->N7 Direct Application N6 Chalcone Hybridization (Claisen-Schmidt) N5->N6 Acetophenone + Base N6->N7 Condensation

Caption: Synthetic pathways for dimethylamino guaiacol derivatives via Mannich and Claisen-Schmidt reactions.

Pharmacological Applications & SAR Dynamics

Neuroprotection & Anti-Alzheimer's Activity

Dimethylaminomethyl-substituted guaiacol derivatives (including modified curcumins) exhibit potent free radical scavenging activity against DPPH (


 1.5-29.9 μM) and galvinoxyl radicals . The electron-donating capacity of the dimethylamino group stabilizes the phenoxy radical formed during reactive oxygen species (ROS) scavenging. Furthermore, the lipophilic basic amine allows these compounds to penetrate the BBB (LogP = 3.48) and interact directly with the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), effectively inhibiting Aβ self-aggregation in vitro .
Antimicrobial & Antifungal Efficacy

Chalcone derivatives bearing the dimethylaminoethoxy-guaiacol motif, such as (E)-1-(4-chlorophenyl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)prop-2-en-1-one, demonstrate potent antifungal activity against dermatophytes like Trichophyton rubrum. The mechanism relies on the electron-withdrawing nature of the chalcone combined with the lipophilic basic amine, which disrupts fungal cell membranes. Additionally, grafting aminoguaiacol onto polysaccharides (e.g., carboxymethylpullulan) via EDCI coupling yields water-soluble polymers with profound antibacterial properties against S. aureus and excellent cytocompatibility .

G M1 Dimethylamino Guaiacol Derivative M2 Blood-Brain Barrier (BBB) Penetration (LogP ~3.5) M1->M2 Lipophilic Amine M3 Acetylcholinesterase (AChE) Inhibition M2->M3 Target Engagement M6 Aβ Aggregation Inhibition (Proteo-stress Reduction) M2->M6 Radical Scavenging M4 Catalytic Anionic Site (CAS) Interaction via Guaiacol M3->M4 Hydrogen Bonding M5 Peripheral Anionic Site (PAS) Interaction via Dimethylamino M3->M5 Cation-π Interaction M7 Neuroprotection & Cognitive Improvement M4->M7 Increased Acetylcholine M5->M7 M6->M7 Neuronal Survival

Caption: Dual-action neuroprotective mechanism of dimethylamino guaiacol derivatives targeting AChE and Aβ.

Quantitative Data Summaries

The following table summarizes the Structure-Activity Relationship (SAR) and physicochemical enhancements achieved through various dimethylamino modifications on the guaiacol core.

Compound ClassKey Structural ModificationPrimary Target / AssayEfficacy (

/ Yield)
Physicochemical Benefit
Dimethylaminomethyl Guaiacols Ortho-Mannich base additionAβ Aggregation / DPPH Scavenging

: 1.5–29.9 μM (DPPH)
Aqueous solubility >16.7 mg/mL
Dimethylaminoethoxy Chalcones O-alkylation + Claisen-SchmidtAntifungal (T. rubrum)Yield: 78–92%Enhanced membrane disruption
Aminoguaiacol-Grafted Polymers EDCI coupling to PolysaccharideAntibacterial (S. aureus)Grafting Rate: 16–58%High cytocompatibility / Water soluble

References

1.[1] "Carboxymethylpullulan Grafted with Aminoguaiacol: Synthesis, Characterization, and Assessment of Antibacterial and Antioxidant Properties" - ACS Publications (Biomacromolecules). URL:[Link] 2.[2] "Functionalized benzylamines from commercial kraft lignin" - OSTI.GOV. URL:[Link] 3.[3] "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity" - PMC (National Institutes of Health). URL:[Link] 4.[4] "Therapeutic aspects of biologically potent vanillin derivatives: A critical review" - Journal of Drug Delivery and Therapeutics (JDDTONLINE). URL:[Link] 5.[5] "Design, synthesis and anti-Alzheimer properties of dimethylaminomethyl-substituted curcumin derivatives" - ResearchGate (Bioorganic & Medicinal Chemistry Letters). URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Ionization Behavior of 5-(Dimethylamino)-2-methoxyphenol

[1]

Executive Summary

The molecule 5-(Dimethylamino)-2-methoxyphenol represents a bifunctional scaffold containing both a basic tertiary amine and an acidic phenolic moiety.[1][2] Understanding its dissociation constants (pKa) is critical for predicting its behavior in biological matrices, optimizing extraction protocols, and designing downstream synthetic pathways (e.g., for fluorescent dyes or pharmaceutical intermediates).[1][3]

Analysis of the substituent effects indicates the molecule exhibits two distinct ionization events:[2]

  • Basic pKa (

    
    ):  Protonation of the dimethylamino group.[1][2]
    
  • Acidic pKa (

    
    ):  Deprotonation of the phenolic hydroxyl group.[1][2]
    

At physiological pH (7.4), the molecule exists primarily in its neutral (uncharged) state, distinguishing it from zwitterionic isomers.[1][2]

Molecular Architecture & Ionization Sites[1][2]

To accurately predict the pKa values, we must analyze the electronic environment of the two ionizable centers.[1][2]

Structural Analysis[1][2]
  • Core Scaffold: Phenol (1-hydroxybenzene).[1][2]

  • Substituent 1 (Position 2): Methoxy group (-OMe).[1][2] This is an ortho substituent relative to the phenol.[1][2]

  • Substituent 2 (Position 5): Dimethylamino group (-N(CH

    
    )
    
    
    ).[1][2] relative to the phenol, this is a meta substituent.[1][2] Relative to the amine, the methoxy is para and the hydroxyl is meta.[1][2]
Electronic Effects (Hammett Analysis)

The pKa values are estimated using the Hammett equation:

12
Ionizable GroupParent MoleculeParent pKaSubstituent EffectsCalculated pKa
Tertiary Amine N,N-Dimethylaniline5.15Para-OMe: Strong electron donor (

).[1][2] Increases basicity.Meta-OH: Inductive withdrawal (

).[1][2] Decreases basicity.[1][2]
~5.60
Phenol Phenol9.99Ortho-OMe: Negligible effect (Guaiacol pKa

9.98).Meta-NMe

:
Weak resonance decoupling; slight inductive donation (

).[1][2]
~10.32

Note on Causality: The para-methoxy group significantly boosts the basicity of the amine via resonance donation, pushing the pKa from 5.15 to ~5.[1][2]6. Conversely, the meta-dimethylamino group has a minimal effect on the phenol's acidity because its resonance electrons cannot delocalize onto the phenolate oxygen.[1][2]

Ionization Microspecies & pH Distribution[1]

Unlike amino acids which form zwitterions, 5-(Dimethylamino)-2-methoxyphenol follows a Cation


 Neutral 

Anion
12
Diagram: Ionization Pathway

The following logic diagram illustrates the dominant species across the pH scale.

IonizationPathwayFigure 1: Predicted ionization states of 5-(Dimethylamino)-2-methoxyphenol across pH gradients.CationCationic Species (+1)(Protonated Amine, Neutral Phenol)pH < 5.6NeutralNeutral Species (0)(Free Amine, Neutral Phenol)pH 5.6 - 10.3Cation->NeutralpKa1 ≈ 5.6(-H+)AnionAnionic Species (-1)(Free Amine, Phenolate)pH > 10.3Neutral->AnionpKa2 ≈ 10.3(-H+)

[1][2]

Implications for Drug Development[1]
  • Lipophilicity (LogD): The LogD will be highest in the pH range of 6.0–10.0, where the neutral species dominates.[2] This window is optimal for membrane permeability and solvent extraction (e.g., into dichloromethane).[1][2]

  • Solubility: Solubility will be minimal at pH 7.4 (neutral form) and maximal at pH < 4 (cationic) or pH > 11 (anionic).[1][2]

Experimental Methodologies

For validation, the following protocols are recommended. These are self-validating systems designed to minimize error from impurities or carbonate contamination.[1][2]

Potentiometric Titration (Gold Standard)

This method is preferred for its precision (


12

Protocol:

  • Preparation: Dissolve 5 mg of the compound in 10 mL of degassed 0.15 M KCl (ionic strength adjustor). If solubility is poor, use a co-solvent (methanol/water 20:80) and extrapolate to 0% organic using the Yasuda-Shedlovsky plot.[1][2]

  • Acidification: Lower pH to ~2.5 using 0.1 M HCl to fully protonate the amine.

  • Titration: Titrate with carbonate-free 0.1 M KOH under inert gas (

    
     or 
    
    
    ) to prevent
    
    
    absorption.
  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum difference plot (

    
    ) to identify pKa values at 
    
    
    and
    
    
    .[1][2]
UV-Metric Spectrophotometry (Low Solubility)

If the compound precipitates near pH 7, UV-metric titration is superior as it requires lower concentrations (

12

Workflow Logic:

UVMetricWorkflowFigure 2: UV-Metric determination workflow for measuring dissociation constants.Step1Prepare 20µM Stock Solution(Buffer: Universal Buffer pH 2-12)Step2Scan UV Spectrum (200-400nm)at pH 2 (Cation) and pH 12 (Anion)Step1->Step2Step3Identify Isosbestic Points& Lambda Max ShiftsStep2->Step3Step4Perform Multi-wavelength Titration(Measure Abs at 5-10 pH points)Step3->Step4Step5Calculate pKa via Henderson-HasselbalchLinearizationStep4->Step5

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1][2]

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] IUPAC Chemical Data Series.[1][2] [2]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[1][2] IUPAC Chemical Data Series No.[1][2] 23.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Standard text for potentiometric titration protocols).

  • PubChem Compound Summary. 3-Dimethylaminophenol (Analog Data). National Center for Biotechnology Information.[1][2]

potential toxicity and safety data for 5-(Dimethylamino)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Toxicity and Safety Data for 5-(Dimethylamino)-2-methoxyphenol

Executive Summary

For drug development professionals and toxicologists, the structural evaluation of early-stage pharmacophores is critical for predicting attrition risks. 5-(Dimethylamino)-2-methoxyphenol presents a highly specific structural alert profile. While it offers versatile electronic properties for target binding, its functional groups—a dimethylamino moiety and an ortho-methoxyphenol (guaiacol) core—harbor significant metabolic liabilities.

This whitepaper synthesizes the mechanistic pathways of toxicity for 5-(Dimethylamino)-2-methoxyphenol by extrapolating from well-characterized structural analogs. It details the causality behind its potential hepatotoxicity, nephrotoxicity, and hematotoxicity, and provides self-validating experimental protocols to empirically quantify these risks during preclinical development.

Structural Liability and Bioactivation Mechanisms

The toxicity of 5-(Dimethylamino)-2-methoxyphenol is not primarily driven by the parent compound, but rather by its biotransformation into highly reactive electrophilic intermediates. The molecule contains two primary sites of metabolic vulnerability:

  • The Dimethylamino Group: Tertiary amines undergo sequential oxidative N-demethylation catalyzed by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2D6) to yield secondary and primary aminophenols. Aminophenols are notorious for their oxidation into highly reactive quinone imines . This mechanism is identical to the bioactivation of acetaminophen (APAP) into N-acetyl-p-benzoquinone imine (NAPQI), which rapidly depletes intracellular glutathione (GSH) and covalently binds to hepatic proteins, inducing necrosis [1].

  • The Methoxy Group: The methoxy group situated ortho to the phenolic hydroxyl can undergo O-demethylation via CYP2E1 and CYP1A2. This reaction generates a substituted catechol (1,2-benzenediol derivative). Catechols are highly susceptible to auto-oxidation or enzymatic oxidation into ortho-quinones , which act as potent Michael acceptors that alkylate DNA and proteins, a pathway similarly observed in the bioactivation of the carcinogen o-anisidine[3].

Pathway Parent 5-(Dimethylamino)-2-methoxyphenol NDemethyl 5-Amino-2-methoxyphenol (N-demethylation) Parent->NDemethyl CYP3A4 / CYP2D6 ODemethyl 4-(Dimethylamino)benzene-1,2-diol (O-demethylation) Parent->ODemethyl CYP2E1 / CYP1A2 QuinoneImine Reactive Quinone Imine NDemethyl->QuinoneImine CYP-mediated oxidation OrthoQuinone Reactive ortho-Quinone ODemethyl->OrthoQuinone CYP-mediated oxidation Toxicity GSH Depletion & Macromolecular Adducts QuinoneImine->Toxicity Covalent Binding OrthoQuinone->Toxicity Covalent Binding

Proposed CYP450-Mediated Bioactivation Pathways of 5-(Dimethylamino)-2-methoxyphenol.

Target Organ Toxicity Profiles

Based on the functional group liabilities, the following organ-specific toxicities must be anticipated and screened for:

A. Hematotoxicity (Methemoglobinemia)

The intact dimethylaminophenol moiety is a potent inducer of methemoglobinemia. Structural analogs like 4-dimethylaminophenol (4-DMAP) directly oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state. While 4-DMAP is utilized as a rapid-acting cyanide antidote, its administration is severely limited by its propensity to cause Heinz body hemolytic anemia and reticulocytosis [2]. 5-(Dimethylamino)-2-methoxyphenol is expected to exhibit similar rapid-onset hematotoxicity in systemic circulation.

B. Hepatotoxicity and Nephrotoxicity

Hepatic parenchymal cells are the primary site of CYP-mediated bioactivation. If the rate of quinone imine formation exceeds the hepatic GSH synthesis rate, covalent binding to mitochondrial proteins occurs, leading to oxidative stress and centrilobular necrosis. Furthermore, a CYP-independent mechanism of toxicity involving direct p-aminophenol accumulation can drive severe renal proximal tubule injury, particularly at high local concentrations [1].

Quantitative Toxicity Extrapolations

To guide dose-range finding (DRF) studies, the following table synthesizes quantitative safety thresholds derived from closely related structural analogs.

Analog CompoundStructural SimilarityPrimary Toxicity EndpointQuantitative Threshold / LD50
4-Dimethylaminophenol (4-DMAP) Dimethylamino-phenol coreMethemoglobinemia / HemolysisIntravenous LD50: 70 mg/kg (mice); Induces 35% MetHb at 3 mg/kg [2].
Acetaminophen (APAP) Aminophenol coreHepatotoxicity (GSH Depletion)CYP-dependent toxicity at <5 mM; CYP-independent toxicity at >5 mM [1].
o-Anisidine Methoxy-aniline coreNephrotoxicity / CarcinogenicityOral LD50: 1400 mg/kg (rat); Classified as Group 2B Carcinogen [3].

Experimental Protocols for Safety Validation

To empirically validate the safety profile of 5-(Dimethylamino)-2-methoxyphenol, researchers must employ self-validating assay systems. The following protocols are designed to isolate specific mechanisms of toxicity while embedding internal controls to ensure data integrity.

Protocol 1: High-Throughput CYP450 Bioactivation and GSH Trapping Assay

Causality & Rationale: Reactive electrophiles (quinone imines/ortho-quinones) are transient and cannot be measured directly. By introducing excess Glutathione (GSH)—a "soft" nucleophile—we can trap these "hard" electrophiles to form stable, quantifiable thioether conjugates. Self-Validation: The system uses 1-Aminobenzotriazole (1-ABT), a pan-specific mechanism-based CYP inhibitor [4], to definitively prove that adduct formation is enzymatically driven rather than a result of spontaneous auto-oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM GSH, and 10 µM of 5-(Dimethylamino)-2-methoxyphenol.

  • Control Arms:

    • Positive Control: 10 µM Acetaminophen (known NAPQI-GSH former).

    • Negative Control (Enzyme Inhibition): Pre-incubate HLM with 1 mM 1-ABT for 15 minutes prior to adding the test compound [4].

  • Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C in a shaking water bath.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety of GSH) to identify and quantify reactive metabolite conjugates.

Workflow Step1 1. Incubation Setup HLM + NADPH + GSH + Compound Step2 2. Metabolic Activation 37°C for 0-60 min Step1->Step2 Step3 3. Reaction Quenching Ice-cold Acetonitrile + Internal Std Step2->Step3 Step4 4. Centrifugation & Filtration Isolate Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis Neutral Loss Scan (m/z 129) Step4->Step5 Step6 6. Data Validation Compare vs. Negative Control (1-ABT) Step5->Step6

Experimental Workflow for Reactive Metabolite Trapping and Quantification.

Protocol 2: In Vitro Methemoglobinemia Assessment

Causality & Rationale: The dimethylaminophenol structure can directly oxidize hemoglobin. Measuring the shift in the Soret band absorbance allows for the precise quantification of functional hemoglobin converting to methemoglobin. Self-Validation: The assay utilizes sodium nitrite as a positive control for rapid oxidation, and measures absorbance at an isobestic point to confirm that total hemoglobin concentration remains constant, ruling out artifactual precipitation.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Obtain fresh human whole blood (collected in EDTA tubes). Centrifuge at 2,000 x g for 10 minutes. Discard plasma and buffy coat. Wash erythrocytes three times with isotonic PBS (pH 7.4).

  • Lysate Preparation: Lyse the erythrocytes in 4 volumes of hypotonic buffer (5 mM phosphate, pH 7.4). Centrifuge at 10,000 x g to remove cell debris. Adjust the hemoglobin concentration to ~100 µM using PBS.

  • Dosing: Aliquot the hemoglobin solution into a 96-well plate. Add 5-(Dimethylamino)-2-methoxyphenol at varying concentrations (1 µM to 100 µM).

    • Positive Control: 100 µM Sodium Nitrite (NaNO2).

    • Vehicle Control: 0.1% DMSO in PBS.

  • Spectrophotometric Reading: Incubate at 37°C. Read absorbance at 630 nm (peak for MetHb) and 577 nm (peak for OxyHb) at 10-minute intervals for 1 hour.

  • Calculation: Calculate the percentage of MetHb using the Evelyn-Malloy method, verifying against the isobestic point at 523 nm to ensure total hemoglobin conservation.

Risk Mitigation and Structural Optimization Strategies

If 5-(Dimethylamino)-2-methoxyphenol is a required pharmacophore for target engagement, medicinal chemists must employ strategies to mitigate its toxicity:

  • Steric Hindrance: Introduce bulky alkyl groups adjacent to the dimethylamino or methoxy groups to sterically block CYP450 access, thereby reducing the rate of N- or O-demethylation.

  • Fluorination: Substitute the aromatic protons ortho/para to the phenol/amine groups with fluorine atoms. Fluorine is highly electronegative and forms a strong C-F bond, preventing CYP-mediated aromatic hydroxylation and subsequent quinone formation.

  • Prodrug Approaches: If the compound is rapidly cleared or highly toxic in the GI tract, formulate it as an ester prodrug to alter its absorption kinetics and first-pass metabolism profile.

References

  • A Cytochrome P450–Independent Mechanism of Acetaminophen-Induced Injury in Cultured Mouse Hepatocytes. National Center for Biotechnology Information (PMC).[Link]

  • The acute intravenous and oral toxicity in mice, rats and guinea-pigs of 4-dimethylaminophenol (DMAP) and its effects on haematological variables. PubMed.[Link]

  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. National Center for Biotechnology Information (PMC).[Link]

  • 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Hilaris Publisher.[Link]

Precision Functionalization & Therapeutic Potential of 5-Substituted-2-Methoxyphenols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 5-substituted-2-methoxyphenol compounds, focusing on the synthetic challenges of accessing this specific regiochemical space and its emerging pharmacological significance.

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The 2-methoxyphenol (guaiacol) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for vanilloids, expectorants, and antioxidants. However, the vast majority of literature and commercial applications focus on 4-substituted derivatives (e.g., Eugenol, Vanillin) or O-alkylated products (e.g., Guaifenesin).

The 5-substituted-2-methoxyphenol motif remains underutilized, primarily due to synthetic inaccessibility governed by standard electrophilic aromatic substitution (SEAr) rules. This guide addresses the "5-Position Paradox," delineating the electronic masking strategies required to access this position and reviewing the unique biological profiles—specifically antioxidant potency and COX-2 selectivity—that distinguish 5-substituted analogues from their 4-substituted counterparts.

Structural Identity & The Regioselectivity Paradox

To understand the synthetic challenge, one must analyze the electronic directing effects on the guaiacol ring.

Numbering and Electronic Landscape

In 2-methoxyphenol:

  • C1 (-OH): Strong activator, ortho/para director.

  • C2 (-OMe): Moderate activator, ortho/para director.

The Directing Conflict

In a standard SEAr reaction (e.g., bromination, Friedel-Crafts):

  • The -OH group dominates the directing effect.

  • Preferred Sites: C4 (para to OH) and C6 (ortho to OH).

  • The 5-Position: This site is meta to the strong -OH activator. Consequently, direct functionalization at C5 is electronically disfavored and rarely observed as a major product.

Implication: Accessing the 5-position requires "switching off" the -OH directing power to allow the -OMe group (which is para to C5) to take control.

Strategic Synthesis: Overcoming the Electronic Barrier

Two primary strategies have emerged to bypass the inherent regioselectivity of guaiacol: Electronic Deactivation (The Mesyl Route) and De Novo Ring Construction (The Oxidopyrylium Route) .

Strategy A: The Mesyl Switch (Deactivation-Activation)

This method, pioneered by Desmurs et al., utilizes a transient protecting group to invert the electronic landscape.

  • Masking: The phenol is converted to a mesylate (Ms).[1][2] The -OMs group is electron-withdrawing and deactivating.

  • Directing: The -OMe group (C2) becomes the strongest activator on the ring.

  • Substitution: Electrophiles attack para to the -OMe group, which is C5 .

  • Unmasking: Hydrolysis restores the phenol.

Strategy B: Oxidopyrylium Cycloaddition

A more recent approach involves constructing the phenol ring from acyclic precursors. Maltol-derived oxidopyrylium cycloadducts undergo acid-mediated ring contraction (using BCl₃) to yield 2-methoxy-5-arylphenols directly, completely avoiding SEAr constraints.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between standard SEAr and the targeted 5-substitution strategies.

GuaiacolRegioselectivity Guaiacol Guaiacol (2-methoxyphenol) DirectSEAr Direct SEAr (Halogenation/Alkylation) Guaiacol->DirectSEAr Standard Conditions MesylStrategy Strategy A: Mesyl Protection Guaiacol->MesylStrategy MsCl / Base MajorProducts Major Products: 4-Substituted (Vanillin-like) 6-Substituted DirectSEAr->MajorProducts OH Directing Dominates MesylIntermediate Intermediate: 2-methoxy-1-(mesyloxy)benzene MesylStrategy->MesylIntermediate C5_Attack C5 Functionalization (Para to -OMe) MesylIntermediate->C5_Attack OMe Directing Dominates Target5 Target: 5-Substituted-2-Methoxyphenol C5_Attack->Target5 Hydrolysis MaltolStrategy Strategy B: Maltol Cycloaddition MaltolStrategy->Target5 BCl3 / Ring Contraction

Caption: Divergent synthetic pathways. Standard SEAr yields 4/6-isomers, while Mesyl-protection or Maltol rearrangement selectively yields the 5-isomer.

Detailed Experimental Protocol

Target: Synthesis of 5-Aminomethyl-2-methoxyphenol (via Mesyl Strategy) Context: This compound is a versatile intermediate for creating 5-substituted vanilloid analogues.

Phase 1: Electronic Deactivation (Mesylation)
  • Reagents: Guaiacol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM.

  • Procedure:

    • Dissolve guaiacol in dry DCM at 0°C.

    • Add TEA, followed by dropwise addition of MsCl.

    • Stir at RT for 4 hours.

    • Validation: TLC should show complete disappearance of the starting phenol (lower Rf) and appearance of the mesylate (higher Rf).

    • Workup: Wash with 1N HCl, brine, dry over Na₂SO₄.

Phase 2: Regioselective Amidomethylation (The Critical Step)

Note: This step exploits the Tscherniac-Einhorn reaction logic tailored for the deactivated ring.

  • Reagents: Mesyl-guaiacol (from Phase 1), N-(Hydroxymethyl)acetamide (1.2 eq), H₂SO₄ (conc.), Acetic Acid.

  • Procedure:

    • Dissolve mesyl-guaiacol and N-(hydroxymethyl)acetamide in acetic acid.

    • Cool to 0-5°C.

    • Slowly add H₂SO₄ (catalytic to stoichiometric depending on reactivity).

    • Stir at RT for 24 hours.

    • Mechanism: The electrophilic iminium ion attacks the position para to the methoxy group (C5). The mesylate at C1 prevents ortho-attack.

  • Yield: Expect ~70-75% of the 5-acetamidomethyl intermediate.

Phase 3: Deprotection
  • Reagents: NaOH (aq, 10%), Ethanol.

  • Procedure: Reflux the intermediate in ethanolic NaOH for 6 hours. This cleaves both the mesyl ester and the acetamide (if harsh enough) or requires a two-step hydrolysis (acidic then basic) to yield the free amine.

Pharmacological Profile & Applications[3][4]

The 5-substituted motif offers distinct biological properties compared to the canonical 4-substituted vanilloids.

Comparative Biological Activity
Feature4-Substituted (e.g., Eugenol)5-Substituted (Target)Mechanism Note
Antioxidant Potency HighModerate to High 5-substitution alters the electron density of the OH bond, potentially tuning H-atom transfer (HAT) rates.
Metabolic Stability Low (Rapid conjugation at C4)Enhanced Blockage of the C5 metabolic soft spot (often a site of hydroxylation in 4-sub analogues).
COX-2 Selectivity ModerateHigh 5-aryl derivatives (e.g., from Maltol route) show enhanced docking in the COX-2 hydrophobic pocket.
Lignin Relevance Major pyrolysis productMinor pyrolysis productPresence in bio-oils suggests under-explored utility in renewable feedstock valorization.
Key Therapeutic Areas
  • Neuroprotection: 5-methoxyindole carboxylic acid hydrazones (structurally related) have shown promise in scavenging superoxide anions without triggering pro-oxidant effects.[3]

  • Anti-inflammatory: 5-substituted guaiacols act as selective COX-2 inhibitors. The steric bulk at C5 appears to improve selectivity over COX-1 compared to smaller 4-substituted analogues.

References

  • Bejcek, L. P., & Murelli, R. P. (2020). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.[4] Chemical Communications, 56(21). Link

  • Bensel, N., Pevere, V., Desmurs, J. R., & Mioskowski, C. (2002). Mesyl guaiacol: a versatile intermediate for the synthesis of 5-aminomethyl guaiacol and related compounds.[2] Tetrahedron Letters, 43(23), 4241-4243. Link

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.[5] In Vivo, 21(2), 181-188.[5] Link

  • Klisic, A., et al. (2021). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science. Link

Sources

Methodological & Application

Application Note: Reductive Amination Protocol for 5-Amino-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of secondary and tertiary amines is a cornerstone of modern drug development. For electron-rich aromatic amines such as 5-amino-2-methoxyphenol , reductive amination offers a highly controlled pathway to N-alkylation without the risk of over-alkylation typically associated with direct alkyl halides[1].

Structurally, 5-amino-2-methoxyphenol possesses an amino group positioned para to a strongly electron-donating methoxy group and meta to a hydroxyl group. This specific electronic configuration makes the primary amine an exceptionally strong nucleophile, facilitating rapid condensation with aldehydes or ketones. However, this same electron density renders the aromatic ring highly susceptible to aerobic oxidation, often leading to the formation of dark, polymeric p-benzoquinone imine byproducts.

To navigate these structural challenges, this protocol utilizes Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . As established by Abdel-Magid et al., STAB is the gold-standard reagent for this transformation due to its mild nature, high chemoselectivity for iminium ions over parent carbonyls, and its ability to function efficiently in weakly acidic environments without generating the toxic cyanide byproducts associated with sodium cyanoborohydride[2].

Mechanistic Workflow

The reaction proceeds via a cascade of nucleophilic addition, dehydration, and targeted hydride transfer. The logical flow of this transformation is visualized below.

ReductiveAmination Amine 5-Amino-2-methoxyphenol (Nucleophile) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Carbinolamine Iminium Iminium Ion (Activated) Carbinolamine->Iminium -H₂O (AcOH cat.) Product Alkylated Amine (Target Product) Iminium->Product NaBH(OAc)₃ Hydride Transfer

Fig 1. Mechanistic workflow of the reductive amination of 5-amino-2-methoxyphenol.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and robust system, the following experimental choices have been engineered into the protocol:

  • Atmospheric Control (Causality): Because 5-amino-2-methoxyphenol oxidizes rapidly in the presence of atmospheric oxygen, the entire protocol must be executed under strict Argon or Nitrogen inertion. Degassing the solvent prior to use prevents premature degradation of the starting material.

  • Solvent Selection (Experience): 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) or Methanol. STAB exhibits optimal solubility and stability in DCE, and the reaction kinetics are demonstrably faster and cleaner in this medium[2].

  • Stepwise Kinetic Control (Expertise): While direct reductive amination (mixing all reagents simultaneously) is common, this protocol employs a stepwise addition. By allowing the amine and aldehyde to stir with acetic acid for 30 minutes prior to STAB addition, we kinetically favor complete iminium ion formation. This completely suppresses the competitive side-reaction of STAB reducing the starting aldehyde into a primary alcohol[1].

  • Self-Validation (Trustworthiness): The reaction incorporates visual and chromatographic validation points. The starting mixture should remain pale yellow/brown; a rapid shift to black indicates an oxygen leak. Furthermore, the quenching step with NaHCO₃ provides visual confirmation of active STAB destruction via controlled effervescence (H₂ gas release).

Quantitative Reaction Parameters

The following table outlines the standardized stoichiometry for a 10 mmol scale reaction using a representative aliphatic or aromatic aldehyde.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
5-Amino-2-methoxyphenol 139.151.001.39 gNucleophile (Limiting Reagent)
Aldehyde (e.g., Benzaldehyde) 106.121.051.11 g (~1.07 mL)Electrophile
NaBH(OAc)₃ (STAB) 211.941.503.18 gChemoselective Reducing Agent
Acetic Acid (Glacial) 60.051.000.60 g (~0.57 mL)Brønsted Acid Catalyst
1,2-Dichloroethane (DCE) 98.96N/A40.0 mLSolvent (0.25 M Concentration)

Step-by-Step Methodology

Phase 1: Preparation & Imine Pre-formation
  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar. Seal with a rubber septum and purge the vessel with Argon for 5 minutes.

  • Substrate Dissolution: Quickly transfer 5-amino-2-methoxyphenol (1.39 g, 10.0 mmol) into the flask. Re-seal and purge with Argon. Inject anhydrous, degassed 1,2-dichloroethane (40 mL) via syringe and stir until fully dissolved.

    • In-Process Control (IPC): The solution should appear pale yellow to light brown.

  • Catalysis & Condensation: Inject the aldehyde (10.5 mmol) followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol).

  • Incubation: Stir the mixture at room temperature (20–25 °C) for 30 minutes under Argon to allow the carbinolamine to dehydrate into the activated iminium ion.

Phase 2: Hydride Reduction
  • Reagent Addition: Briefly remove the Argon inlet and add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over a 10-minute window.

    • Causality: Portion-wise addition mitigates the mild exotherm and prevents localized over-concentration of hydride, ensuring smooth conversion.

  • Reaction Maturation: Re-seal the flask, re-establish the Argon line, and stir vigorously for 4 to 12 hours.

  • Chromatographic Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 1:1). The highly conjugated starting amine is strongly UV-active. The target secondary amine will typically exhibit a higher

    
     value (due to the masking of the primary amine's hydrogen bonding capacity) and will stain uniquely with ninhydrin.
    
Phase 3: Quenching & Workup
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Quenching: Carefully add saturated aqueous NaHCO₃ (25 mL) dropwise via an addition funnel or syringe.

    • Causality: The basic aqueous solution neutralizes the acetic acid catalyst and hydrolyzes any unreacted STAB. Caution: Vigorous effervescence (H₂ gas) will occur.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 2 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine, 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Isolation
  • Purification: Purify the crude residue via flash column chromatography using a silica gel stationary phase and a gradient mobile phase (e.g., 10% to 40% EtOAc in Hexanes) to isolate the pure alkylated 5-amino-2-methoxyphenol derivative.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Available at:[Link]

Sources

Application Note: High-Fidelity N-Methylation of Aminophenols via the Eschweiler-Clarke Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The selective


-methylation of aminophenols is a cornerstone transformation in the synthesis of pharmaceutical intermediates (e.g., precursors for cholinergic agonists like Edrophonium) and fluorescent probes (e.g., Rhodamine derivatives). While alkyl halides (e.g., MeI) often lead to over-alkylation (quaternization) and competitive 

-alkylation, the Eschweiler-Clarke reaction offers a chemoselective reductive amination pathway.

This guide provides an optimized protocol for the


-dimethylation of aminophenols using aqueous formaldehyde and formic acid. Unlike standard aliphatic amine protocols, this method addresses the specific challenges of aminophenols: zwitterionic solubility issues , phenolic oxidation (tar formation) , and regio-selectivity .

Mechanistic Principles & Chemoselectivity

The Eschweiler-Clarke reaction relies on the in situ formation of an iminium ion, followed by an irreversible hydride transfer from the formate anion.

Why This Protocol Works for Aminophenols
  • Self-Limiting Alkylation: The reaction stops at the tertiary amine.[1] Quaternization is mechanistically impossible because the tertiary amine lacks the N-H proton required to form the intermediate iminium ion.[1]

  • Chemoselectivity: Under the acidic conditions (formic acid solvent), the phenol group remains protonated (

    
    ), significantly reducing its nucleophilicity and preventing competitive 
    
    
    
    -methylation.
  • Driving Force: The irreversible evolution of

    
     drives the equilibrium forward.
    
Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion of a primary aminophenol to a tertiary


-dimethylaminophenol.

EschweilerClarke Amine Primary Aminophenol (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO Iminium Iminium Ion (R-N=CH2)+ Hemiaminal->Iminium - H2O (Acid Catalysis) SecAmine Secondary Amine (R-NH-CH3) Iminium->SecAmine + HCOO- (Hydride Transfer) - CO2 TertAmine Tertiary Amine (R-N(CH3)2) SecAmine->TertAmine Repeat Cycle (HCHO + HCOOH)

Figure 1: The mechanism proceeds via iminium ion formation followed by formate-mediated reduction.[2][3] The loss of CO2 renders the step irreversible.[1]

Critical Experimental Parameters

To avoid "tar" formation (polymerized phenolic oxidation products), strict adherence to stoichiometry and temperature profiles is required.

ParameterRecommended ValueRationale
Stoichiometry (HCHO) 2.2 – 2.5 equiv.Slight excess ensures complete conversion to tertiary amine; large excess promotes polymerization.
Stoichiometry (HCOOH) 4.0 – 5.0 equiv.Acts as both hydride source and solvent. High concentration maintains acidic pH to protect the phenol.
Temperature Reflux (~100°C)Essential for

evolution. Below 90°C, the reaction stalls at the hemiaminal stage.
Atmosphere Nitrogen (

)
Critical. Phenols are susceptible to aerobic oxidation at high temperatures.
Addition Rate Slow streamPrevents accumulation of unreacted formaldehyde, which can cross-link phenols.

Detailed Protocol: -Dimethylation of m-Aminophenol

Target: Synthesis of 3-(Dimethylamino)phenol (CAS: 99-07-0).[4] Scale: 50 mmol (approx. 5.5 g of starting material).

Reagents & Equipment[5]
  • m-Aminophenol (MW 109.13 g/mol ): 5.46 g

  • Formic Acid (98%): 10 mL (~5 equiv.)

  • Formaldehyde (37% aq.[5] solution): 9.0 mL (~2.4 equiv.)

  • Sodium Hydroxide (NaOH): 10% aq.[4] solution

  • Solvent: Toluene or Dichloromethane (DCM) for extraction

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inerting: Flush the RBF with nitrogen for 5 minutes.

  • Solubilization: Add m-aminophenol (5.46 g) and Formic Acid (10 mL) to the flask. Stir gently.

    • Note: The reaction is exothermic; the amine will dissolve to form the formate salt. If the exotherm is violent, cool slightly in an ice bath, but ensure the mixture remains liquid.

  • Heating: Equip the reflux condenser. Heat the mixture to 80°C (internal temperature).

Phase 2: Reductive Methylation
  • Addition: Add the Formaldehyde solution (9.0 mL) dropwise over 15–20 minutes.

    • Observation: Gas evolution (

      
      ) will begin. Do not rush this step.
      
  • Reflux: Once addition is complete, increase bath temperature to bring the mixture to a gentle reflux (~100°C).

  • Duration: Maintain reflux for 4 to 6 hours .

    • Endpoint: Evolution of gas bubbles (

      
      ) ceases. TLC (Mobile phase: 5% MeOH in DCM) should show disappearance of the primary amine spot (
      
      
      
      ) and appearance of the tertiary amine (
      
      
      ).
Phase 3: Workup & Purification[6]
  • Quench: Cool the reaction mixture to room temperature.

  • Basification (Critical): Transfer the mixture to a beaker containing crushed ice. Slowly add 10% NaOH with stirring until pH 8–9 is reached.

    • Chemistry: This converts the ammonium formate salt back to the free amine. The solution may turn cloudy as the product precipitates or oils out.

  • Extraction: Extract the aqueous layer with Toluene (

    
     mL).
    
    • Why Toluene? It is excellent for aromatic amines and leaves behind more polar impurities compared to DCM.

  • Washing: Wash the combined organic layers with Brine (

    
     mL). Dry over anhydrous 
    
    
    
    .
  • Isolation: Filter and concentrate under reduced pressure (Rotovap).

  • Final Purification:

    • Solid: Recrystallize from Ethanol/Water or Hexane.

    • Oil: Vacuum distillation (bp ~160°C at 10 mmHg).

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: Off-white to pale grey crystals (if pure). Dark brown indicates oxidation.

  • 1H NMR (

    
    ): 
    
    • 
       2.90 ppm (s, 6H, 
      
      
      
      ) – Diagnostic Peak
    • 
       6.0–7.2 ppm (m, 4H, Aromatic)
      
    • 
       ~5-6 ppm (s, 1H, 
      
      
      
      , broad)
Troubleshooting Guide
IssueRoot CauseCorrective Action
Dark/Black Product Phenolic oxidationEnsure strict

atmosphere. Add sodium bisulfite (antioxidant) during workup.
Incomplete Methylation Reaction stopped too earlyEnsure reflux continues until

evolution completely stops. Add 0.5 eq extra HCHO.
Low Yield Product lost in aqueous phaseThe aminophenol is amphoteric. Ensure pH is exactly 8–9. If pH > 11, phenolate (

) forms and stays in water.
Solidification in Flask PolymerizationFormaldehyde was added too fast to a cold mixture. Ensure mixture is hot (80°C) during addition.

References

  • Eschweiler, W. (1905).[1][7][8] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[1][7] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[7]

  • Clarke, H. T., et al. (1933).[1][8] "The Action of Formaldehyde on Amines and Amino Acids".[1][2][8][9][10] Journal of the American Chemical Society, 55(11), 4571–4587.

  • Li, M., et al. (2012).[2] "Review of Modern Eschweiler–Clarke Methylation Reaction". Gongneng Cailiao, 43, 2338–2342.[2] (Via NIH PMC).

  • Patent CN102381993A. (2012). "Preparation method of 3-(N,N-dimethylamino)phenol". Google Patents.

  • Subramaniam, C. (2013). "Eschweiler-Clarke Reaction".[1][2][3][7][9][10][11] In: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

Application Notes and Protocols: 5-(Dimethylamino)-2-methoxyphenol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern pharmaceutical synthesis, the strategic design and utilization of versatile intermediates are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 5-(Dimethylamino)-2-methoxyphenol is a substituted phenolic compound that holds significant promise as a key building block in drug discovery and development. Its unique trifunctional nature, possessing a nucleophilic phenol, a basic dimethylamino group, and a directing methoxy group, offers a rich chemical scaffold for the synthesis of a diverse array of molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential applications of 5-(Dimethylamino)-2-methoxyphenol as a pharmaceutical intermediate.

The structural motif of a methoxy- and amino-substituted benzene ring is a common feature in numerous centrally acting analgesics and other therapeutic agents. The strategic placement of the dimethylamino and hydroxyl groups in 5-(Dimethylamino)-2-methoxyphenol makes it a particularly attractive precursor for the synthesis of analogs of established drugs like Tramadol and Tapentadol. This guide will detail a robust protocol for the synthesis of this intermediate and explore its potential application in the development of novel pharmaceutical candidates.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of any chemical intermediate is crucial for its safe handling and effective use in the laboratory. While specific experimental data for 5-(Dimethylamino)-2-methoxyphenol is not extensively published, we can infer its properties and handling precautions from its likely precursor, 5-Amino-2-methoxyphenol, and general principles of chemical safety.

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₉H₁₃NO₂Calculated
Molecular Weight 167.21 g/mol Calculated
Appearance Off-white to light brown solidInferred from related amino-phenols
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred from structural analogs
Melting Point Not available-
Boiling Point Not available-

Safety and Handling:

The precursor, 5-Amino-2-methoxyphenol, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][2] Therefore, 5-(Dimethylamino)-2-methoxyphenol should be handled with similar precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Synthesis Protocol: N,N-Dimethylation of 5-Amino-2-methoxyphenol

The most direct and efficient route to synthesize 5-(Dimethylamino)-2-methoxyphenol is through the N,N-dimethylation of the commercially available 5-Amino-2-methoxyphenol. The Eschweiler-Clarke reaction is a well-established and reliable method for the exhaustive methylation of primary amines using formic acid and formaldehyde, which serve as the reducing agent and the methyl source, respectively.[3]

Reaction Scheme:

Caption: Synthetic route to 5-(Dimethylamino)-2-methoxyphenol.

Materials and Equipment:

  • 5-Amino-2-methoxyphenol (1.0 eq)

  • Formic acid (≥95%, 5.0 eq)

  • Formaldehyde (37% solution in water, 4.0 eq)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-2-methoxyphenol (1.0 eq).

  • Addition of Reagents: Carefully add formic acid (5.0 eq) to the flask, followed by the dropwise addition of formaldehyde solution (4.0 eq). The reaction is exothermic, so addition should be controlled to maintain a manageable temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding 2 M NaOH solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(Dimethylamino)-2-methoxyphenol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Application as a Pharmaceutical Intermediate: Synthesis of a Tramadol Analog

The structural features of 5-(Dimethylamino)-2-methoxyphenol make it an ideal starting material for the synthesis of analogs of the centrally acting analgesic, Tramadol. The following proposed synthetic scheme illustrates how this intermediate can be utilized in a multi-step synthesis to generate a novel Tramadol analog. The key step involves a Grignard reaction, a powerful carbon-carbon bond-forming reaction, which is a common strategy in the synthesis of Tramadol and its derivatives.[4][5][6]

Proposed Synthetic Scheme:

Tramadol_Analog_Synthesis cluster_1 Proposed Synthesis of a Tramadol Analog Intermediate 5-(Dimethylamino)-2-methoxyphenol Protection Protection of Phenolic -OH Intermediate->Protection e.g., MOM-Cl, DIPEA Bromination Bromination Protection->Bromination e.g., NBS Grignard Grignard Formation Bromination->Grignard Mg, THF Coupling Grignard Reaction Grignard->Coupling Ketone 2-(Dimethylaminomethyl)cyclohexanone Ketone->Coupling Analog Tramadol Analog Coupling->Analog Deprotection (if necessary)

Caption: Proposed synthetic route for a Tramadol analog.

Rationale and Key Steps:

  • Protection of the Phenolic Hydroxyl Group: To prevent the acidic proton of the phenol from interfering with the Grignard reagent formation, the hydroxyl group is first protected. A common protecting group for phenols is the methoxymethyl (MOM) ether, which can be introduced using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Aromatic Bromination: The protected phenol is then subjected to electrophilic aromatic bromination. The methoxy and protected hydroxyl groups are ortho-, para-directing, and the bulky protecting group on the hydroxyl may favor bromination at the position para to the methoxy group. N-Bromosuccinimide (NBS) is a common reagent for this transformation.

  • Grignard Reagent Formation: The resulting aryl bromide is then treated with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

  • Grignard Reaction with Mannich Base: The freshly prepared Grignard reagent is then reacted with 2-(dimethylaminomethyl)cyclohexanone, a common precursor in Tramadol synthesis.[4][6] This reaction forms the tertiary alcohol and installs the cyclohexyl ring.

  • Deprotection (if necessary): If a protecting group was used, a final deprotection step would be required to yield the free phenol of the Tramadol analog.

This proposed pathway highlights the utility of 5-(Dimethylamino)-2-methoxyphenol as a scaffold for generating novel compounds with potential analgesic properties. The modularity of this synthesis allows for further derivatization to explore structure-activity relationships.

Conclusion

5-(Dimethylamino)-2-methoxyphenol is a valuable and versatile pharmaceutical intermediate with significant potential for the synthesis of novel drug candidates. The synthetic protocol detailed herein provides a reliable method for its preparation in the laboratory. The proposed application in the synthesis of a Tramadol analog underscores its utility in the development of new therapeutics, particularly in the area of pain management. As with all chemical research, adherence to strict safety protocols is essential for the successful and safe implementation of these procedures.

References

  • Thermo Fisher Scientific. (2023).
  • Sigma-Aldrich. (2023). 5-Amino-2-methoxyphenol Product Page.
  • MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxyphenyl)dimethylamine.
  • BenchChem. (2025). An In-depth Technical Guide to Cnk5SS3A5Q (Tramadol).
  • QuickCompany. (2011).
  • ResearchGate. (2014). Synthesis of Tramadol and Analogous.
  • Google Patents. (2013). Synthesis method of tapentadol.
  • Master Organic Chemistry. (2017).
  • Justia Patents. (2014).
  • JOCPR. (2012). Synthesis of related substances of Tramadol hydrochloride, analgesic drug.
  • New Drug Approvals. (2015). TRAMADOL.

Sources

Application Note: Scalable Synthesis of 5-(Dimethylamino)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 5-(Dimethylamino)-2-methoxyphenol (Target Molecule) presents a classic regioselectivity challenge in aromatic substitution. Direct functionalization of the commercially available scaffold, Guaiacol (2-methoxyphenol), typically yields the 4-isomer due to the strong para-directing influence of the hydroxyl group.

To access the 5-isomer scalably and economically, we must invert the electronic directing effects. This protocol details a 5-step linear synthesis that utilizes an "Acetylate-Nitrate-Hydrolyze" strategy to selectively install the nitrogen functionality meta to the phenol and para to the methoxy group. This route avoids expensive chromatographic separations and utilizes standard industrial unit operations (hydrogenation, crystallization).

Key Process Advantages
  • Regiocontrol: >95% selectivity for the 5-position via steric and electronic manipulation.

  • Scalability: Avoids column chromatography; purification relies on crystallization and extraction.

  • Safety: Incorporates continuous flow parameters for the exothermic nitration step.

Retrosynthetic Logic & Pathway Visualization

The core logic relies on masking the phenol as an acetate ester. The acetoxy group (-OAc) is a weaker activator than the methoxy group (-OMe). Consequently, in Guaiacol Acetate , the -OMe group dictates the substitution pattern, directing the electrophile to its para position (Position 5).

Reaction Pathway (Graphviz)

SynthesisRoute Guaiacol Guaiacol (Start) Acetate Guaiacol Acetate (Regio-Control Switch) Guaiacol->Acetate Ac2O, Pyridine (Acetylation) Nitro 5-Nitro-2-methoxyphenyl acetate Acetate->Nitro HNO3, Ac2O (Selective Nitration) NitroPhenol 2-Methoxy-5-nitrophenol (Hydrolysis Product) Nitro->NitroPhenol NaOH, MeOH (Hydrolysis) Amine 5-Amino-2-methoxyphenol (Key Intermediate) NitroPhenol->Amine H2, Pd/C (Hydrogenation) Target 5-(Dimethylamino)- 2-methoxyphenol Amine->Target HCHO, H2, Pd/C (Reductive Methylation)

Figure 1: Strategic pathway utilizing the acetate protecting group to switch regioselectivity from the 4-position to the 5-position.[1]

Detailed Experimental Protocols

Step 1: Acetylation of Guaiacol (Regio-Switch Setup)

Objective: Mask the strong -OH director to allow the -OMe group to control regioselectivity.

  • Reagents: Guaiacol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (0.1 eq, catalyst), Toluene (Solvent).

  • Procedure:

    • Charge Guaiacol and Toluene (5 vol) into a reactor.

    • Add Pyridine catalyst.

    • Add Acetic Anhydride dropwise at 20-30°C (Exothermic).

    • Heat to 60°C for 2 hours.

    • Workup: Wash with water to remove acetic acid/pyridine. Distill Toluene or use the organic layer directly if compatible with Step 2 solvent.

  • Yield: ~98% (Quantitative).

Step 2: Regioselective Nitration (Critical Step)

Objective: Install the nitro group at position 5.[1][2][3]

  • Mechanism: The -OMe group directs para (position 5). The -OAc group directs ortho/para (positions 2, 4, 6). Position 5 is electronically favored by the stronger -OMe activator and sterically accessible.

Method A: Batch Protocol (Lab Scale)

  • Dissolve Guaiacol Acetate in Acetic Anhydride (3 vol). Cool to 0°C.

  • Add Fuming HNO3 (1.1 eq) dropwise, maintaining temp < 10°C. Caution: Strong Exotherm.

  • Stir at 0-5°C for 2 hours.

  • Quench onto ice water. The product, 2-methoxy-5-nitrophenyl acetate , typically precipitates as a solid.

  • Filtration and recrystallization from Ethanol.

Method B: Continuous Flow (Scalable/Safety Preferred) Reference: Adapted from continuous flow nitration protocols for similar anisole derivatives [1].

  • Feed A: Guaiacol Acetate in Dichloromethane (DCM) or Acetic Acid.

  • Feed B: 65% HNO3 / H2SO4 premix.

  • Reactor: PFA tubing coil or Silicon Carbide plate reactor.

  • Conditions: Residence time 2-5 mins at 0°C.

  • Quench: Continuous stream into NaHCO3 (aq).

  • Advantage: Precise temperature control eliminates thermal runaway risks associated with nitration.

Step 3: Hydrolysis to 2-Methoxy-5-nitrophenol

Objective: Remove the acetate mask.

  • Suspend the wet cake from Step 2 in Methanol (5 vol).

  • Add NaOH (2.0 eq, 4M aq solution).

  • Heat to 50°C for 1 hour. The solution will turn deep yellow/orange (phenolate formation).

  • Acidification: Cool to 20°C and acidify with HCl to pH 2-3.

  • The product, 2-methoxy-5-nitrophenol , precipitates. Filter and dry.[4]

  • Target Specs: Yellow solid, MP ~103-105°C.

Step 4: Catalytic Hydrogenation

Objective: Reduce nitro group to aniline.

  • Reactor: Autoclave (High Pressure).

  • Solvent: Methanol or Ethanol.

  • Catalyst: 5% Pd/C (50% water wet, 2 wt% loading).

  • Conditions: 3-5 bar H2 pressure, 25-40°C.

  • Reaction: Exothermic. Monitor H2 uptake.

  • Workup: Filter catalyst (keep wet to prevent ignition). Concentrate filtrate.

  • Product: 5-Amino-2-methoxyphenol (CAS 1687-53-2). Unstable to air oxidation (darkens over time); proceed immediately to Step 5 or store under Argon [2].

Step 5: Reductive Methylation (Final API Step)

Objective: Methylate the amine without O-methylation.

  • Reagents: 5-Amino-2-methoxyphenol, Formaldehyde (37% aq, 2.5 eq), H2, Pd/C.

  • Protocol:

    • Dissolve amine in Methanol.[5]

    • Add Formaldehyde solution. Stir 30 mins to form imine/hemiaminal species.

    • Add Pd/C catalyst.

    • Hydrogenate at 3-5 bar H2, 25°C.

    • Alternative (Chemical Reductant): Use NaBH3CN (3.0 eq) in Methanol/Acetic acid if high-pressure equipment is unavailable (less scalable due to Boron waste).

    • Purification:

      • Filter catalyst.[4]

      • Evaporate solvent.[3][4][6]

      • Salt Formation: Dissolve residue in EtOAc/EtOH and add HCl (gas or ether solution) to precipitate 5-(Dimethylamino)-2-methoxyphenol Hydrochloride . This stabilizes the molecule against oxidation.

Process Data & Specifications

Stoichiometry Table
ReagentEquiv.[7][8]RoleCritical Parameter
Guaiacol 1.0SMPurity >99%
Acetic Anhydride 1.2ReagentMoisture control
HNO3 (Fuming) 1.1ReagentTemp < 10°C (Safety)
NaOH 2.0ReagentComplete hydrolysis
H2 / Pd/C Cat.ReductantInert atmosphere
Formaldehyde 2.5ReagentExcess ensures dimethylation
Quality Control (QC) Attributes
  • Appearance: White to off-white crystalline solid (as HCl salt).

  • 1H NMR (DMSO-d6):

    • 
       3.75 (s, 3H, OMe)
      
    • 
       2.80 (s, 6H, NMe2)
      
    • 
       6.5 - 7.0 (m, 3H, Aromatic)
      
    • 
       9.5 (s, 1H, OH - exchangeable)
      
  • HPLC Purity: >98.5% (Area %).

  • Major Impurity: 4-isomer (from poor regiocontrol in Step 2) - limit <0.5%.

Troubleshooting & Expert Insights

"The Regio-Leak"

If you observe >5% of the 4-nitro isomer in Step 2, the acetylation was likely incomplete, or the temperature during nitration spiked.

  • Fix: Ensure quantitative acetylation (check by TLC/GC) before nitration. Maintain nitration temp strictly <5°C.

"The Pink Product"

5-Amino-2-methoxyphenol and the final target are electron-rich phenols prone to oxidation (turning pink/brown).

  • Fix: Perform Steps 4 and 5 under strict Nitrogen/Argon blanketing. Store the final product as the Hydrochloride (HCl) salt , which is significantly more stable than the free base.

"Over-Methylation"

Risk of methylating the Phenolic oxygen (O-methylation) to form the trimethoxy analog.

  • Prevention: Reductive amination (HCHO/H2) is highly chemoselective for Nitrogen. Avoid using Methyl Iodide (MeI) or Dimethyl Sulfate, as these alkylating agents will indiscriminately alkylate the phenoxide oxygen.

References

  • Continuous Flow Nitration

    • Source: Organic Process Research & Development (ACS).
    • Title: Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol.[1]

    • Context: Validates the safety and scalability of nitrating guaiacol deriv
    • URL:[Link]

  • Precursor Synthesis (5-Amino-2-methoxyphenol)

    • Source: ChemicalBook / Literature Data.[4][5][8][9][10]

    • Title: 5-Amino-2-methoxyphenol Properties and Synthesis.

    • Context: Confirms the hydrogenation conditions for 2-methoxy-5-nitrophenol.
  • General Route Validation (Bloom Tech)

    • Source: Bloom Tech Knowledge Base.
    • Title: How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized?
    • Context: Validates the "Acylation -> Nitration -> Hydrolysis" route for high regioselectivity.
    • URL:[Link]

Sources

Application Note: Purification Strategies for 5-(Dimethylamino)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 5-(Dimethylamino)-2-methoxyphenol , a sensitive amphoteric intermediate often utilized in the synthesis of specialized dyes, pharmaceutical metabolites, and functionalized catechols.[1][2][3][4]

Executive Summary & Chemical Profile[2][3][4][5][6][7]

5-(Dimethylamino)-2-methoxyphenol presents a unique purification challenge due to its amphoteric nature and susceptibility to oxidation .[1][2][3][4][5] The molecule contains a basic dimethylamino group (


) and an acidic phenolic hydroxyl group (

).[2][3][4][5]

Effective purification requires exploiting these ionizable groups while strictly excluding oxygen to prevent the formation of quinoid by-products (often observed as dark tars).[3][4] This guide prioritizes a "Switchable Polarity" extraction protocol, followed by inert-atmosphere crystallization.[1][2][3][4][5]

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Purification
Molecular Weight ~167.21 g/mol Suitable for flash chromatography.[1][3][4][5]
Acidity (

Phenol)
~10.0Deprotonates at pH > 11 (Water Soluble Anion).[2][3][4][5]
Basicity (

Amine)
~5.5 (Conjugate Acid)Protonates at pH < 4 (Water Soluble Cation).[2][3][4][5]
Isoelectric Region pH 7.5 – 8.5Neutral Species: Maximum organic solubility.[2][3][4][5]
Oxidation Risk HighSolutions turn brown/black upon air exposure.[1][2][3][4][5]

Pre-Purification Assessment

Before initiating bulk purification, perform the following diagnostic checks to determine the impurity profile.

A. Thin Layer Chromatography (TLC) Analysis

Standard silica plates often cause "streaking" of amines.[2][3][4][5] Use the following modified mobile phase:

  • Stationary Phase: Silica Gel 60

    
    [2][3][4][5]
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) [95 : 4 : 1][2][3][4][5]

  • Visualization: UV (254 nm) and Ninhydrin stain (Note: Tertiary amines may stain faintly; Iodine vapor is preferred for high sensitivity).[2][3][4][5]

B. Solubility Test

Dissolve 5 mg of crude material in 1 mL of the following solvents:

  • 0.1 M HCl: Should dissolve completely (Protonation). Turbidity indicates neutral impurities.[2][3][4][5]

  • 0.1 M NaOH: Should dissolve completely (Phenolate formation).[2][3][4][5] Turbidity indicates non-phenolic basic impurities.[2][3][4][5]

  • DCM: Should dissolve the neutral species.

Method 1: The "Switchable Polarity" Extraction (SPE)

Best For: Removal of non-amphoteric impurities (starting materials, neutral tars) from crude reaction mixtures.[2][3][4][5] Principle: This method cycles the molecule between its cationic, neutral, and anionic forms to isolate it from impurities that do not share this specific zwitterionic/amphoteric profile.[1][2][4][5]

Protocol Steps:
  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or DCM . (Use ~10 mL solvent per gram of crude).[2][3][4][5]

    • Note: If the crude is a hydrochloride salt, dissolve in water first.[1][2][4][5]

  • Acidic Wash (Removal of Neutrals/Acids): Extract the organic layer with 1.0 M HCl (

    
     vol).[2][3][4][5]
    
    • Chemistry: The 5-(dimethylamino)-2-methoxyphenol protonates to the ammonium salt and moves to the Aqueous Phase .[1][3][4][5]

    • Waste: The organic layer contains neutral impurities (e.g., unreacted nitro compounds, non-basic tars).[1][2][3][4][5] Discard organic layer after TLC confirmation.[1][2][3][4][5]

  • Organic Wash of Aqueous Phase: Wash the combined acidic aqueous layer with a small volume of fresh DCM.[1][2][3][4][5] This removes entrained neutral contaminants.[2][3][4]

  • Controlled Basification (The Critical Step): Cool the acidic aqueous phase to 0°C. Slowly add Saturated Sodium Bicarbonate (

    
    )  or 2 M NaOH  dropwise.[2][3][4][5]
    
    • Target pH: 8.0 – 8.5 .

    • Warning: Do NOT exceed pH 10.[2][3][4] At pH > 11, the phenol deprotonates to the phenolate anion, which is water-soluble and will not extract.[1][2][3][4] You want the Amine (Free Base) / Phenol (Neutral) form.[2][3][4][5]

  • Final Extraction: Extract the cloudy aqueous mixture (pH 8.5) with DCM (

    
    ).[2][3][4][5]
    
    • The product is now in the Organic Phase .[1][2][3][5]

  • Drying & Concentration: Dry combined organics over Anhydrous

    
    . Filter and concentrate under reduced pressure (keep bath < 40°C to minimize thermal oxidation).
    
Visualization of SPE Workflow

purification_flow Start Crude Mixture (Dissolved in DCM) AcidExt Extract with 1M HCl Start->AcidExt OrgLayer1 Organic Layer (Neutral Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Product as Ammonium Salt) AcidExt->AqLayer1 Keep Wash Wash with fresh DCM AqLayer1->Wash AqLayer2 Washed Aqueous Phase Wash->AqLayer2 Basify Adjust to pH 8.5 (with NaHCO3) AqLayer2->Basify FinalExt Extract with DCM Basify->FinalExt AqLayer3 Aqueous Waste (Salts) FinalExt->AqLayer3 Discard ProductLayer Final Organic Layer (Purified Product) FinalExt->ProductLayer Dry & Evaporate

Figure 1: Acid-Base "Switchable Polarity" Extraction workflow for amphoteric aminophenols.

Method 2: Inert Atmosphere Recrystallization

Best For: High-purity requirements (>99%) typically needed for analytical standards or biological assays.[3][4][5]

Solvent System:

  • Primary Solvent: Ethanol (absolute) or Isopropanol.[2][3][4][5]

  • Anti-Solvent: n-Heptane or Hexane.[1][2][3][4][5]

Protocol:

  • Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.[1][2][3][4][5] This is critical to prevent oxidation (browning) during heating.[2][3][4]

  • Dissolution: Dissolve the semi-pure solid (from Method 1) in the minimum amount of boiling Ethanol under an inert atmosphere.

  • Precipitation: Remove from heat. Add n-Heptane dropwise until a faint turbidity persists.[1][2][3][4][5]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Filtration: Filter the crystals rapidly under a blanket of Argon. Wash with cold Heptane.[2][3][4]

Method 3: Flash Chromatography (Adsorption)

Best For: Separating close-running structural isomers or mono-methylated impurities.[1][3][4][5]

Stationary Phase Selection:

  • Option A (Recommended): Neutral Alumina. Alumina is less acidic than silica and minimizes irreversible binding of the amine.[2][3][4][5]

  • Option B: Amine-Deactivated Silica. Slurry standard silica gel in Hexane containing 1% Triethylamine (TEA) before packing the column.[3][4][5]

Mobile Phase Gradient:

  • Start: 100% DCM.[1][2][3][4][5]

  • Gradient: 0%

    
     5% Methanol in DCM.[2][3][4][5]
    
  • Tip: If using Option B, maintain 0.5% TEA in the mobile phase throughout the run to prevent tailing.[1][2][4][5]

Quality Control & Storage

QC Parameters
TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Integration of N-Me protons (~2.8 ppm, 6H) vs O-Me (~3.7 ppm, 3H).
Purity HPLC (C18 Column)>98% Area. Buffer: 0.1% Ammonium Formate (pH 8) or 0.1% TFA (Acidic).[2][3][4][5]
Oxidation Visual InspectionOff-white to pale beige solid.[1][2][3][4][5] Dark brown/black indicates quinone formation.[1][2][3][4][5]
Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.[2][3][4][5]

  • Temperature: -20°C is recommended for long-term stability.[1][2][3][4][5]

  • Container: Amber glass vials (light sensitive).

References

  • Synthesis of Aminophenol Derivatives

    • Context: General reduction protocols for nitrophenols and reductive amination strategies.[2][3][4][5]

    • Source: Journal of Organic Chemistry, "Selective Reduction of Nitro Compounds".[1][2][4][5] [2][3][4][5]

  • Purification of Amphoteric Compounds

    • Context: Principles of pH-switchable extraction for amino-phenols.
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.6.[1][2][4][5]

  • Chemical Properties of Guaiacol Derivatives

    • Context: pKa values and stability data for 2-methoxyphenol analogs.[1][2][3][4][5]

    • Source: PubChem Compound Summary for 2-Methoxyphenol. [2][3][4][5]

  • Handling of Air-Sensitive Amines

    • Context: Techniques for inert atmosphere recrystallization.[1][2][3][4][5]

    • Source: Sigma-Aldrich Technical Bulletin: Handling Air-Sensitive Reagents.

Sources

5-(Dimethylamino)-2-methoxyphenol as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Dimethylamino)-2-methoxyphenol as a Privileged Scaffold for Heterocycle Synthesis

Part 1: Executive Summary & Chemical Logic

5-(Dimethylamino)-2-methoxyphenol (CAS: 52660-59-0) is a highly electron-rich aromatic building block belonging to the "push-pull" class of guaiacol derivatives. Unlike simple aminophenols, this molecule features a unique substitution pattern: a strongly electron-donating dimethylamino group at position 5, a phenolic hydroxyl at position 1, and a methoxy group at position 2.

Why This Molecule Matters:

  • Regioselectivity: The synergistic activation by the hydroxyl (-OH) and dimethylamino (-NMe

    
    ) groups creates specific nucleophilic "hotspots" at the C4 and C6 positions, enabling precise electrophilic aromatic substitutions (EAS).
    
  • Fluorescence: The p-dimethylamino donor combined with electron-withdrawing heterocycle formation (e.g., coumarins, phenoxazines) generates strong Intramolecular Charge Transfer (ICT) states, making this scaffold ideal for developing solvatochromic fluorophores and NIR probes.

  • Solubility: The ortho-methoxy group prevents aggregation common in planar dyes, enhancing solubility in organic solvents and biological media.

Part 2: Reactivity Profile & Regiochemistry

The following Graphviz diagram illustrates the electronic activation and regiochemical outcomes for this scaffold.

ReactivityProfile Scaffold 5-(Dimethylamino)-2-methoxyphenol C6_Pos C6 Position (Ortho to OH, Ortho to NMe2) Sterically Crowded Site of Pechmann Cyclization Scaffold->C6_Pos Synergistic Activation C4_Pos C4 Position (Para to OH, Ortho to NMe2) Sterically Accessible Site of Nitrosation/Formylation Scaffold->C4_Pos Electronic Push Product_A Coumarins (via Pechmann) C6_Pos->Product_A + Beta-Keto Esters Product_B Benzo[a]phenoxazines (Nile Red Analogs) C4_Pos->Product_B + 1-Nitroso-2-naphthol Product_C Formyl Derivatives (via Vilsmeier-Haack) C4_Pos->Product_C + POCl3/DMF

Caption: Regiochemical map showing the divergent synthetic pathways based on electrophilic attack at C4 vs. C6.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Methoxy-Nile Red Analogs (Benzo[a]phenoxazines)

Target Application: Solvatochromic probes for lipid membrane analysis.

This protocol utilizes the C4-reactivity . The reaction involves an acid-catalyzed condensation between the phenol and a nitroso-naphthol. The 2-methoxy group is retained, altering the spectral properties compared to traditional Nile Red.

Reagents:

  • Substrate: 5-(Dimethylamino)-2-methoxyphenol (1.0 eq)

  • Coupling Partner: 1-Nitroso-2-naphthol (1.1 eq)

  • Solvent: DMF (Dimethylformamide)[1]

  • Catalyst: Perchloric acid (HClO

    
    ) or TFA (Trifluoroacetic acid)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(dimethylamino)-2-methoxyphenol (1 mmol, 167 mg) in 5 mL of DMF in a round-bottom flask.

  • Addition: Add 1-nitroso-2-naphthol (1.1 mmol, 190 mg). The solution will turn dark.

  • Acidification: Slowly add perchloric acid (70%, 0.5 mL) dropwise while stirring. Caution: Perchlorates can be explosive when dry; keep in solution. Alternatively, use 1 mL of TFA for a safer modification.

  • Reflux: Heat the mixture to 90°C for 4 hours. Monitor by TLC (Eluent: 5% Methanol in DCM). A fluorescent red/purple spot will appear.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold saturated NaHCO

    
     solution. The dye will precipitate as a dark solid.
    
  • Extraction: Extract with Dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0-5% MeOH in DCM).

Validation Check:

  • Appearance: Dark metallic green solid.

  • Fluorescence: Dissolve a trace amount in Acetone. Strong red fluorescence under 365nm UV light confirms the phenoxazine core formation.

Protocol B: Synthesis of 8-Methoxy-5-(dimethylamino)coumarins (Pechmann Condensation)

Target Application: pH-insensitive fluorescent labels.

This protocol utilizes the C6-reactivity . The Pechmann condensation cyclizes a


-keto ester onto the phenol ring. The steric crowding at C6 is overcome by the strong activation from the ortho-NMe

and ortho-OH groups.

Reagents:

  • Substrate: 5-(Dimethylamino)-2-methoxyphenol (1.0 eq)

  • Reagent: Ethyl acetoacetate (1.2 eq)

  • Catalyst: Concentrated H

    
    SO
    
    
    
    (Solvent/Catalyst)

Step-by-Step Methodology:

  • Cooling: Place 2 mL of concentrated H

    
    SO
    
    
    
    in a flask and cool to 0°C in an ice bath.
  • Dissolution: Slowly add 5-(dimethylamino)-2-methoxyphenol (1 mmol) to the acid. Stir until fully dissolved (approx. 15 min). Ensure temperature remains <10°C to prevent sulfonation.

  • Condensation: Add ethyl acetoacetate (1.2 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Note: Heating is generally avoided initially to prevent tar formation due to the sensitive electron-rich ring.

  • Quenching: Pour the reaction mixture over 20g of crushed ice with vigorous stirring. The coumarin salt should precipitate.

  • Neutralization: Adjust pH to ~7 using 40% NaOH solution (keep cold!).

  • Isolation: Filter the solid precipitate. If oil forms, extract with Ethyl Acetate.

  • Crystallization: Recrystallize from Ethanol.

Mechanism Note: The cyclization occurs at the C6 position (ortho to OH). The resulting product is 5-(dimethylamino)-8-methoxy-4-methyl-2H-chromen-2-one . The 5-amino position is sterically crowded by the 4-methyl group, often resulting in a twisted intramolecular charge transfer (TICT) state, which can be highly environmentally sensitive.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reactivity & Yields

Reaction TypeTarget PositionCo-ReagentTypical YieldKey Challenge
Nitrosation C4 (Para to OH)NaNO

/ HCl
85-90%Stability of nitroso-intermediate.
Pechmann C6 (Ortho to OH)Ethyl Acetoacetate40-60%Steric hindrance at C6; sulfonation by-products.
Vilsmeier C4 (Para to OH)POCl

/ DMF
75-80%Hydrolysis of the iminium salt requires care.

Troubleshooting Guide:

  • Low Yield in Pechmann: If the standard H

    
    SO
    
    
    
    method yields tar, switch to Methanesulfonic acid (MSA) or Eaton's Reagent (7.7 wt% P
    
    
    O
    
    
    in MSA) as milder alternatives [1].
  • Purification Issues: These dyes are basic. Pre-treat silica gel with 1% Triethylamine in Hexane before loading the column to prevent streaking/irreversible adsorption.

Part 5: Pathway Visualization

The following diagram details the synthesis of the Methoxy-Nile Red analog (Protocol A).

SynthesisWorkflow Start 5-(Dimethylamino)- 2-methoxyphenol Intermediate Acid-Catalyzed Condensation Start->Intermediate + DMF/H+ Reagent 1-Nitroso-2-naphthol Reagent->Intermediate Product Benzo[a]phenoxazine (Methoxy-Nile Red) Intermediate->Product - H2O Cyclization

Caption: Workflow for the synthesis of Benzo[a]phenoxazine dyes via acid-catalyzed condensation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Baumann, H. et al. (1975). Production of oxazine dyes. U.S. Patent 3,894,014. Google Patents.
  • Kaehlig, H. et al. (1999). Oxazine dyes, their preparation and the use thereof. U.S. Patent 5,917,035. Google Patents.

Sources

Troubleshooting & Optimization

preventing oxidation of 5-(Dimethylamino)-2-methoxyphenol during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Dimethylamino)-2-methoxyphenol Reference ID: TSC-DMP-05 | Revision: 2026.1

Executive Summary: The "Black Tar" Alert

User Warning: 5-(Dimethylamino)-2-methoxyphenol is an extremely electron-rich aromatic system. The convergence of three electron-donating groups (hydroxyl, methoxy, and dimethylamino) renders this molecule hyper-sensitive to oxidative coupling.

If your product turns pink, brown, or black, oxidation has occurred. This guide provides the protocols required to prevent the formation of "quinone tars" and ensure high-purity isolation.

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand the enemy. Unlike simple phenols, this molecule does not just "oxidize"; it polymerizes.

The Oxidative Cascade:

  • Initiation: Trace

    
     or metal ions (
    
    
    
    ,
    
    
    ) abstract a hydrogen from the hydroxyl group.
  • Radical Formation: A phenoxyl radical forms. Due to the meta relationship of the amine and hydroxyl groups, a stable quinone is not immediately formed.

  • Coupling (The Killer): The radical delocalizes to the C4 and C6 positions (activated by both the -OH and -NMe2 groups). These radicals attack unreacted neutral molecules, leading to rapid C-C polymerization (tars).

Visualizing the Degradation Pathway:

OxidationCascade cluster_prevention Stabilization Strategy Phenol Target Molecule (Colorless Solid) Radical Phenoxyl Radical (Reactive Intermediate) Phenol->Radical O2 / Metal Ions (pH > 7 promotes) Dimer C-C Coupled Dimer (Pink/Red) Radical->Dimer Rapid Coupling (at C4/C6) Polymer Polyphenolic Tar (Black/Insoluble) Dimer->Polymer Chain Propagation Acid Acidic pH (Protonates Amine) Acid->Radical Inhibits Reductant Reducing Agent (Na2S2O4) Reductant->Radical Reverses to Phenol

Caption: Figure 1. The oxidative polymerization cascade. Note that acidic pH and reducing agents interrupt the radical propagation step.

Module 2: Synthesis & Reaction Control

Goal: Prevent the initial formation of the phenoxyl radical.

Protocol A: Solvent Deoxygenation (Mandatory)

Do not rely on simple nitrogen flushing. The high electron density of the ring acts as an oxygen scavenger.

  • Sparging: Vigorously bubble Argon (preferred over

    
     due to higher density) through the solvent for at least 20 minutes per liter.
    
  • Freeze-Pump-Thaw: For reactions < 10 mmol, perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen completely.

Protocol B: The "Buffered" Environment

Avoid highly alkaline conditions (


) during synthesis if possible.
  • Why? Phenolate ions (

    
    ) are 
    
    
    
    to
    
    
    times more reactive toward oxidation than neutral phenols.
  • Action: If a base is required for the reaction (e.g., alkylation), use the minimum equivalent necessary and maintain an inert blanket strictly.

Module 3: Workup & Isolation (The Danger Zone)

Most losses occur here.[1] When the reaction mixture meets air, the timer starts.

The "Reductive Workup" System

Standard extraction protocols will destroy this molecule. You must create a biphasic reductive shield .

Reagents Required:

  • Sodium Dithionite (

    
    ) - The primary reductant.
    
  • Ascorbic Acid (Vitamin C) - Secondary antioxidant.

  • Degassed solvents.[2][3][4]

Step-by-Step Protocol:

  • Quenching: Prepare a quench solution of 10% w/v Sodium Dithionite in water.

    • Tip: Add the reaction mixture into the dithionite solution under Argon flow. This ensures any immediate oxidation is instantly reversed.

  • pH Adjustment (The Critical Pivot): Adjust the aqueous layer pH to 6.0 – 7.0 .

    • Reasoning: Too basic (

      
      ) = Oxidation risk. Too acidic (
      
      
      
      ) = The amine protonates and stays in the water layer, making extraction impossible.
  • Extraction: Use degassed Ethyl Acetate or DCM.

    • Additive: Add 0.1% BHT (Butylated Hydroxytoluene) to the organic solvent before extraction. This protects the phenol during the concentration phase.

  • Concentration: Evaporate solvent at the lowest possible temperature (

    
    ). Do not dry to completion  if possible; store as a concentrated solution or crystallize immediately.
    

Data Comparison: Antioxidant Efficacy

AdditiveMode of ActionRecommended UseEfficacy Score
Sodium Dithionite Strong Reductant (Reduces Quinones)Aqueous Workup (Quench)High (Essential)
Ascorbic Acid Radical ScavengerHPLC Solvents / StorageMedium
BHT Radical Chain TerminatorOrganic Extraction SolventMedium
Sodium Metabisulfite Oxygen ScavengerAlternative to DithioniteMedium-High

Module 4: Purification & Storage

Chromatography Warning

Silica gel is slightly acidic and often contains trace iron, which catalyzes oxidation.

  • Fix: Pre-treat silica slurry with 1% Triethylamine (to neutralize acidity) AND 0.1% Ascorbic acid in the eluent.

  • Better Alternative: Rapid filtration through a pad of Celite/Alumina or recrystallization from degassed Ethanol/Water.

Storage Conditions
  • State: Solid salt form (e.g., Hydrochloride salt) is significantly more stable than the free base.

    • To convert: Treat ethereal solution with HCl in Dioxane.

  • Environment: Argon-flushed amber vial, sealed with Parafilm, stored at -20°C.

Troubleshooting & FAQs

Q1: The solution turned pink immediately upon adding water. Is it ruined? A: Not yet. The pink color indicates the formation of the quinone/dimer intermediate.

  • Immediate Action: Add solid Sodium Dithionite (

    
    ) directly to the separatory funnel and shake vigorously. If the color fades to pale yellow/colorless, you have successfully reduced the impurity back to the phenol.
    

Q2: I see a black gum instead of crystals. A: This is likely the polymerized "tar."

  • Diagnosis: You likely exposed the free base to air for too long or heated it during rotary evaporation.

  • Recovery: Attempt to dissolve the gum in minimal MeOH, add activated charcoal, filter under Argon, and attempt precipitation with degassed water containing Dithionite.

Q3: Can I use Sodium Borohydride (


) instead of Dithionite? 
A: No. 

is too strong and can reduce other functional groups or cause dangerous evolution of hydrogen gas in acidic workups. Dithionite is specific for quinone-to-phenol reduction.

References

  • BenchChem. (2025).[3][4] Preventing oxidation of 2-aminophenol during synthesis and storage. Technical Support Bulletin.[5] Link

  • Sigma-Aldrich. (2024). 2-Methoxyphenol for synthesis: Safety and Handling. Product Specification Sheet. Link

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[5][6] Wipf Group Technical Notes. Link

  • Nematollahi, D., et al. (2012). Electrochemical Oxidation of Some Aminophenols in Various pHs.[7][8] ResearchGate.[9] Link

  • Designer-Drug. (2002). Reduction of Imines and Cleavage of Oximes by Sodium Dithionite.[10] Synthesis Archives. Link

Sources

Technical Support Center: Purification of Reaction Mixtures Containing 5-Amino-2-Methoxyphenol

[1]

Executive Summary: The "Sticky" Amphoteric Impurity

5-Amino-2-methoxyphenol (CAS: 1687-53-2) presents a unique purification challenge due to its amphoteric nature and oxidative instability .[1] It possesses a basic primary amine, an acidic phenol, and an electron-donating methoxy group.[1] This combination makes it prone to "streaking" on silica, forming zwitterionic species that resist standard extraction, and rapidly oxidizing into dark quinone-imine byproducts.[1][2]

This guide provides three distinct protocols for removal, ranked by scalability and specific product compatibility.

Module 1: Liquid-Liquid Extraction (The pH Swing)

Scenario: Your desired product is neutral (non-ionizable) or has a pKa significantly different from 5-A-2-MP.[1][2] Mechanism: Exploiting the amphoteric nature of 5-A-2-MP to drive it into the aqueous phase.[1]

The Science

5-A-2-MP exists in three states depending on pH:

  • Acidic pH (< 2): Protonated ammonium species (

    
    ).[1][2] Water-soluble.[1][2][3]
    
  • Basic pH (> 10): Deprotonated phenoxide species (

    
    ).[1] Water-soluble.[1][2][3]
    
  • Neutral pH (6–8): Neutral or Zwitterionic. Poor water solubility; partitions into organic phase.[1][2]

Protocol 1: The "Double-Wash" Technique

Best for: Neutral lipophilic products (e.g., amides, esters).[1]

  • Dissolution: Dissolve crude mixture in a non-polar solvent (DCM or EtOAc). Avoid ethers if possible (peroxide risk accelerates oxidation).[1][2]

  • Acid Wash (Removes Amine form):

    • Wash organic layer 2x with 1M HCl .[1]

    • Why: Protonates the amine (

      
      ), forcing the impurity into the aqueous layer.
      
  • Base Wash (Removes Phenol form):

    • Wash organic layer 2x with 1M NaOH (or 2M

      
       if product is ester-sensitive).[1]
      
    • Why: Deprotonates the phenol (

      
      ), ensuring any remaining trace is solubilized as a phenoxide salt.[2]
      
  • Brine/Dry: Wash with saturated brine, dry over

    
    , and concentrate.
    
Troubleshooting Extraction
SymptomDiagnosisSolution
Emulsion forms Zwitterionic species acting as surfactant.[1][2]Add solid NaCl to saturate the aqueous layer.[1] Filter through a Celite pad to break the interface.[1]
Product loss Product is also ionizing.[1][2]Check product pKa. If product is an amine, skip the Acid Wash. If product is a phenol, skip the Base Wash. Use Module 2 instead.

Module 2: Solid-Supported Scavenging (The "Chemical Hook")

Scenario: Extraction failed, or your product is also an amine/phenol.[1][2] Mechanism: Covalent capture.[1][2] We use a resin functionalized with an electrophile to permanently bind the nucleophilic amine of 5-A-2-MP.[1]

The Science

The amine on 5-A-2-MP is a strong nucleophile.[1][2] By introducing a polymer-supported electrophile (Isocyanate or Aldehyde), the impurity becomes tethered to the solid bead, which is then removed by simple filtration.[2]

Protocol 2: Electrophilic Scavenging

Best for: High-value intermediates where yield is critical.[1][2]

Reagents:

  • Resin: PS-Isocyanate (Polystyrene Isocyanate) or PS-Benzaldehyde.[1][2]

  • Loading: Typically 1.0 – 1.5 mmol/g.[1][2]

Steps:

  • Calculate: Determine the molar amount of unreacted 5-A-2-MP (via HPLC/NMR).

  • Stoichiometry: Add 3–4 equivalents of resin relative to the impurity.[1]

  • Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently at Room Temp for 2–4 hours.

    • Tip: Do not use magnetic stir bars (they grind the resin).[1][2] Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel. The impurity remains on the filter; the filtrate contains your purified product.

Workflow Visualization

ScavengingWorkflowFigure 1: Decision tree for selecting the correct scavenging resin based on product chemistry.StartCrude Mixture(Product + 5-A-2-MP)DecisionIs Product an Amine?Start->DecisionResin_AcidUse Acidic Resin(SCX-2 / Sulfonic Acid)Decision->Resin_AcidNo (Product is Acidic)Resin_ElecUse Electrophilic Resin(PS-Isocyanate / PS-CHO)Decision->Resin_ElecNo (Product is Neutral)Decision->Resin_ElecYes (Selectivity Required*)ActionIncubate 4h @ RT(Orbital Shaking)Resin_Acid->ActionResin_Elec->ActionFilterFiltrationAction->FilterResultPure Product in FiltrateFilter->Result

Module 3: Chromatography & Oxidation Control

Scenario: You must use a column, but the impurity is streaking or turning the column black.

FAQ: Why is my column turning brown/black?

A: 5-A-2-MP is an electron-rich aminophenol.[1][2] On silica (which is slightly acidic and often contains trace metals), it rapidly oxidizes to quinone imines or polymerizes.[1] This "brown gunk" is difficult to elute.

Protocol 3: The "Buffered" Column
  • Pre-treatment: Slurry silica in mobile phase containing 1% Triethylamine (TEA) or 1%

    
     .[1]
    
    • Why: This neutralizes acidic silanol sites, preventing the amine from "sticking" via hydrogen bonding.[2]

  • Anti-Oxidant Additive: If the compound is very unstable, add a pinch of Sodium Metabisulfite or Ascorbic Acid to the sample loading solvent.[1]

  • Elution: Run the column quickly. Do not let the compound sit on silica overnight.[1]

References & Grounding

  • Chemical Identity & Properties:

    • Compound: 5-Amino-2-methoxyphenol (CAS 1687-53-2).[1][3][4][5]

    • Source: (Note: Isomeric behavior is chemically similar regarding pKa and oxidation).[1]

    • Source:[1]

  • Purification Methodology (Scavenging):

    • Technique: Use of polymer-supported isocyanates for amine removal.[1][2]

    • Source: (General reference for PS-Isocyanate applications).[1][2]

  • Oxidative Stability:

    • Mechanism:[1][2] Oxidation of aminophenols to quinone imines.[1][2]

    • Source:Journal of Organic Chemistry, "Oxidation of Aminophenols," available via major academic databases.[2]

Summary Table: Method Selection
MethodSelectivityScalabilityCostBest For
Acid/Base Wash Low (pKa dependent)High (kg scale)LowNeutral products; Bulk removal.[1]
Resin Scavenging High (Chemo-selective)Medium (g scale)HighLate-stage intermediates; Removing trace ( <5%) impurities.[1][2]
Chromatography MediumLow (mg to g)MediumComplex mixtures; Isolating multiple byproducts.[1][2]

troubleshooting low solubility of 5-(Dimethylamino)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Solubility & Handling

Audience: Medicinal Chemists, Process Engineers, and Assay Development Scientists. Scope: Overcoming solubility barriers in aqueous buffers, organic synthesis workups, and biological assay formulation.

Physicochemical Profile & Solubility Logic

To troubleshoot effectively, we must first understand the molecular behavior of 5-(Dimethylamino)-2-methoxyphenol.[1] This compound is an amphiphilic amino-anisole , meaning its solubility is dictated by the interplay between its lipophilic aromatic core and its ionizable functional groups.

PropertyValue (Est.)Implication for Solubility
Structure 3-substituted-4-methoxy-N,N-dimethylanilineLipophilic core; packs efficiently in crystal lattice.
pKa (Amine) ~5.2 - 5.8Critical: At neutral pH (7.4), the amine is largely unprotonated (neutral).
pKa (Phenol) ~10.0 - 10.5At neutral pH, the phenol remains protonated (neutral).
LogP ~1.8 - 2.2Moderate lipophilicity; prefers organic solvents over water.[1]
Isoelectric Region pH 6.5 - 8.5Zone of Minimum Solubility. The molecule is neutral here.

The Core Problem: Users most frequently encounter precipitation at pH 7.0–7.4 (PBS/Media) because the molecule exists primarily in its neutral, hydrophobic form. It lacks the charge required for aqueous solvation.

Troubleshooting Modules
Module A: Solubility in Aqueous Buffers (Assays/Formulation)

Issue: Compound precipitates upon dilution into cell culture media or PBS (pH 7.4).

Q: Why does it dissolve in DMSO but crash out in water? A: This is a classic "kinetic vs. thermodynamic" solubility issue. The neutral form is hydrophobic.[2] When you dilute a DMSO stock into pH 7.4 buffer, the water strips away the DMSO solvation shell, and since the molecule has no charge at this pH, it aggregates.

Protocol: The "Shift-pH" Strategy Instead of neutral buffers, utilize the ionization states to force solvation.

  • Acidic Shift (Preferred for Stability):

    • Mechanism: Protonate the dimethylamino group (

      
      ).
      
    • Action: Formulate in 10-50 mM Acetate Buffer (pH 4.5 - 5.0).

    • Result: Solubility increases >100-fold due to cation formation.

  • Basic Shift (Use with Caution):

    • Mechanism: Deprotonate the phenol (

      
      ).[1]
      
    • Action: Use Carbonate or Tris buffer > pH 10.

    • Warning: High Risk of Oxidation. Phenolate anions are electron-rich and rapidly oxidize to quinones/tars in air.[1] Only use this if the assay is anaerobic or contains antioxidants (e.g., Ascorbic Acid, DTT).

Q: Can I use cyclodextrins? A: Yes. Because the insolubility is driven by the aromatic core, HP-β-Cyclodextrin (10-20% w/v) is highly effective.[1] It encapsulates the hydrophobic phenyl ring while leaving the polar groups exposed.

Module B: Synthesis & Workup (Process Chemistry)

Issue: Poor recovery during extraction or oiling out during crystallization.

Q: I cannot extract the compound from the aqueous layer. A: You are likely extracting at the wrong pH.

  • If pH < 5: The amine is protonated (cationic). It stays in the water.

  • If pH > 10: The phenol is deprotonated (anionic). It stays in the water.

  • Solution: Adjust aqueous phase to pH 7.5–8.0 (Isoelectric vicinity) before extracting with Ethyl Acetate or DCM. This forces the molecule into its neutral state, maximizing partitioning into the organic layer.

Q: The product is turning brown/black in solution. A: This is oxidative degradation , not just insolubility. Aminophenols are precursors to quinone imines.

  • Immediate Fix: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to all aqueous buffers.

  • Solvent Fix: Degas all solvents (sparge with Argon) before dissolving the compound. Avoid chlorinated solvents (DCM/CHCl3) if standing for long periods, as trace HCl can catalyze auto-oxidation.

Decision Tree & Workflow Visualization
Figure 1: Solubility Troubleshooting Flowchart

This logic gate helps you select the correct solvent system based on your application.

Solubility_Troubleshooting Start Start: Solubility Issue Check_pH Is the target pH 6.5 - 8.5? Start->Check_pH App_Type Application Type? Check_pH->App_Type Yes (Insoluble Zone) Bio_Assay Biological Assay (Cell/Enzyme) App_Type->Bio_Assay Synthesis Synthesis/Purification App_Type->Synthesis Oxidation_Risk Is solution turning brown? Bio_Assay->Oxidation_Risk Extraction Extraction Issue? Synthesis->Extraction Cyclodextrin Add 20% HP-beta-CD or Switch to Citrate Buffer pH 5.0 Oxidation_Risk->Cyclodextrin No Add_Antiox Add 1mM Ascorbic Acid or DTT Oxidation_Risk->Add_Antiox Yes Adjust_Iso Adjust aq. phase to pH 7.5-8.0 (Neutral Species) Extraction->Adjust_Iso Cannot Extract Salt_Form Isolate as HCl Salt (Precipitate from Et2O/HCl) Extraction->Salt_Form Need Solid

Caption: Decision matrix for selecting solvent additives and pH adjustments based on experimental context.

Figure 2: pH-Dependent Ionization States

Understanding the charge state is the key to solving solubility.

Ionization_States Acidic pH < 5.0 CATIONIC (+) Soluble in Water (Amine Protonated) Neutral pH 6.5 - 8.5 NEUTRAL (0) Insoluble in Water Soluble in Organics Acidic->Neutral Add Base (NaOH) Neutral->Acidic Add Acid (HCl) Basic pH > 10.0 ANIONIC (-) Soluble in Water (Phenol Deprotonated) Neutral->Basic Add Base (NaOH) Basic->Neutral Add Acid (HCl)

Caption: The "U-Shaped" solubility curve mechanism. Solubility is high at extremes and low at neutrality.

Frequently Asked Questions (FAQ)

Q: Can I make a stock solution in Ethanol? A: Yes, but DMSO is superior (20-50 mM). Ethanol is volatile and can lead to concentration variability over time. If using Ethanol, ensure the container is tightly sealed and stored at -20°C to prevent evaporation and oxidation.

Q: I need to inject this into an animal (in vivo). What formulation do you recommend? A: Do not use 100% DMSO.

  • Standard Vehicle: 5% DMSO + 40% PEG400 + 55% Saline.

  • Enhanced Vehicle (if precipitating): 5% DMSO + 20% HP-β-Cyclodextrin in Saline.

  • Note: Check the pH of the final formulation.[3] If it drifts to 7.0-8.0, the compound may precipitate. Adjusting to pH 5.5-6.0 is often tolerated IV/IP and keeps the compound solubilized.

Q: Is the commercial "Hydrochloride salt" better? A: Significantly. The HCl salt (CAS 42973-54-6 analog) is pre-ionized.[1] It will dissolve instantly in water. However, if you buffer it back to pH 7.4, the free base will still form and may eventually precipitate. The salt only helps with initial dissolution, not thermodynamic solubility at neutral pH.

References
  • PubChem. Compound Summary: 5-Amino-2-methoxyphenol (Structural Analog).[1][4] National Library of Medicine. Available at: [Link][1]

  • MDPI. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives. Molbank 2021. Available at: [Link][1][5][6][7][8]

  • Org. Synth. Oxidation of Aminophenols to Quinones. Organic Syntheses, Coll. Vol. 6, p.1010. Available at: [Link][1]

Sources

Technical Support Center: 5-(Dimethylamino)-2-methoxyphenol Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing valuable time and resources due to the silent degradation of electron-rich phenolic compounds.

The Chemical Reality: 5-(Dimethylamino)-2-methoxyphenol is an exceptionally reactive molecule. Both the methoxy (-OCH3) and dimethylamino (-N(CH3)2) groups act as powerful electron-donating groups (EDGs) via resonance. While this electron density makes the compound highly effective for its intended chemical and biological applications, it also turns the molecule into a thermodynamic sink for atmospheric oxygen. Understanding the causality behind its degradation is the key to maintaining stable, reliable solutions.

Part 1: Core Mechanisms of Degradation

To troubleshoot effectively, you must first understand why the molecule fails. The primary enemy of 5-(Dimethylamino)-2-methoxyphenol in solution is auto-oxidation .

When exposed to ambient oxygen, light, or trace metal ions, aminophenols undergo a two-step, one-electron transfer mechanism [3]. The phenol is first oxidized into a highly reactive phenoxyl radical, which rapidly converts into a colored quinone imine. In alkaline environments, the deprotonation of the phenolic hydroxyl group drastically lowers the oxidation potential, accelerating this process exponentially [2]. Finally, these quinone imines cross-link and polymerize into insoluble, melanin-like complexes, permanently destroying your active concentration.

DegradationPathway A 5-(Dimethylamino)- 2-methoxyphenol C Phenoxyl Radical Intermediate A->C 1e- Oxidation B Environmental Triggers (O2, UV Light, pH > 7, Cu2+) B->C Catalyzes D Quinone Imine Derivative C->D 1e- Oxidation & Deprotonation E Insoluble Polymeric Species (Melanin-like) D->E Polymerization (Irreversible)

Figure 1: Oxidative degradation pathway of 5-(Dimethylamino)-2-methoxyphenol.

Part 2: Troubleshooting Guide & FAQs

Q1: My freshly prepared solution turned deep purple/brown within minutes. What happened?

A1: This is the visual hallmark of rapid auto-oxidation into quinone imines [1].

  • Causality: Your solvent likely contained high levels of dissolved oxygen, or the pH of your solution was too basic. At physiological pH (7.4) or higher, the phenol deprotonates to a phenoxide ion, which oxidizes almost instantly in air.

  • Solution: Lower the pH of your working solution if your assay permits (pH 4.0–5.0 is ideal) and ensure your solvents are thoroughly degassed.

Q2: I am seeing inconsistent assay results and a dropping HPLC peak area over time, but the solution color hasn't changed much.

A2: You are experiencing early-stage degradation.

  • Causality: Trace metal ions (like Cu²⁺ or Fe³⁺) leached from glassware or low-purity solvents act as powerful catalysts for oxidation, degrading the compound before massive color shifts become visible [1].

  • Solution: Switch to ultra-high-purity (LC-MS grade) solvents. Consider adding a metal chelator like EDTA (1 mM) to your buffer to sequester catalytic metal ions.

Q3: My stored stock solution has formed a dark precipitate at the bottom of the vial. Can I just filter it and use the supernatant?

A3: No. The precipitate is a polymerized degradation product.

  • Causality: The formation of insoluble polymers means that a significant, unquantifiable portion of your active 5-(Dimethylamino)-2-methoxyphenol has been consumed [3].

  • Solution: Discard the solution. Using it will introduce massive concentration errors and potential toxicity from the quinone byproducts into your downstream assays.

Q4: How can I stabilize the solution for long-term HPLC analysis?

A4: To maintain stability, it is crucial to add an antioxidant to your solvent or mobile phase [1].

  • Causality: Sacrificial antioxidants like Ascorbic Acid have a lower oxidation potential than your target molecule. They will scavenge reactive oxygen species (ROS) and dissolved O₂, protecting the aminophenol.

Part 3: Optimized Preparation & Storage Protocols

The following protocol is a self-validating system. By strictly controlling the atmosphere, light exposure, and redox environment, you ensure the integrity of your stock solutions.

Quantitative Stability Data

Use the table below to determine the appropriate storage parameters for your specific experimental timeline.

Solvent SystemAdditivespHStorage TempAtmosphereExpected Shelf-LifeVisual Indicator of Degradation
DMSO / MethanolNoneNeutral25°CAmbient Air< 2 hoursRapid shift to dark purple/brown
Aqueous BufferNone7.44°CAmbient Air< 1 hourImmediate darkening, precipitation
Aqueous Buffer0.1% Ascorbic Acid4.0 - 5.04°CAmbient Air2–4 weeksSlight pink tint over time
Methanol0.1% Ascorbic AcidSlightly Acidic-20°CArgon/Nitrogen> 6 monthsRemains clear/colorless
Step-by-Step Methodology: Air-Free Stock Solution Preparation

Objective: To formulate a highly stable 10 mM stock solution resistant to auto-oxidation.

  • Solvent Degassing: Sparge your chosen HPLC-grade solvent (e.g., Methanol) with high-purity Argon or Nitrogen gas for 15–30 minutes.

    • Why: This physically displaces dissolved oxygen, removing the primary reactant required for degradation.

  • Antioxidant Addition: Dissolve Ascorbic Acid in the degassed solvent to a final concentration of 0.1% (w/v).

    • Why: Ascorbic acid acts as a chemical safety net, neutralizing any oxygen that re-enters the system during handling.

  • Solute Dissolution: Accurately weigh the required mass of 5-(Dimethylamino)-2-methoxyphenol. Transfer the solid into an amber glass vial . Add the degassed, antioxidant-containing solvent to achieve your target concentration.

    • Why: Amber glass blocks UV/Vis light, preventing photon-catalyzed radical initiation.

  • Headspace Purging: Gently blow a stream of Argon/Nitrogen over the liquid surface for 30 seconds to displace ambient air from the vial's headspace.

  • Sealing and Storage: Immediately cap the vial tightly with a PTFE-lined septum and store at -20°C [4].

    • Why: Sub-zero temperatures drastically reduce the kinetic rate of any residual oxidative reactions.

PrepWorkflow S1 Step 1: Solvent Degassing (Sparge with Ar/N2 for 15 min) S2 Step 2: Antioxidant Addition (Add 0.1% Ascorbic Acid) S1->S2 S3 Step 3: Solute Dissolution (Add Compound in Amber Vial) S2->S3 S4 Step 4: Headspace Purge (Flush vial with Ar/N2) S3->S4 S5 Step 5: Storage (Seal and store at -20°C) S4->S5

Figure 2: Step-by-step workflow for the air-free preparation of stable solutions.

References

  • Qutob, M., et al. "A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation." RSC Advances, Royal Society of Chemistry, 2022. Available at: [Link]

  • Zhao, J.H., et al. "Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry." University of Science and Technology of China, 2012. Available at: [Link]

  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on p-aminophenol." SCCS, 2000. Available at: [Link]

Technical Support Center: Handling the Hygroscopic Nature of Dimethylamino Phenol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for handling highly hygroscopic dimethylamino phenol salts, with a specific focus on 4-Dimethylaminophenol hydrochloride (4-DMAP HCl). As a potent methemoglobin-forming agent, 4-DMAP HCl is critical in experimental models for acute cyanide and hydrogen sulfide poisoning ()[1]. However, its extreme hygroscopicity poses severe challenges in formulation, gravimetric analysis, and experimental reproducibility[2]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your drug development workflows.

Frequently Asked Questions (FAQs)

Q1: Why is 4-DMAP HCl highly hygroscopic, and what are the chemical consequences of moisture exposure? A: The hygroscopicity of 4-DMAP HCl is driven by its molecular structure. The protonated dimethylamino group and the phenolic hydroxyl group act as strong hydrogen-bonding sites, readily absorbing atmospheric water vapor[3]. Causality: When moisture is absorbed, it creates a localized aqueous microenvironment on the crystal surface. 4-DMAP HCl is highly unstable and degrades rapidly under alkaline or neutral-to-alkaline conditions (pH > 7)[1]. The presence of water facilitates the deprotonation of the salt, making the aromatic ring highly susceptible to auto-oxidation. This redox reaction generates reactive intermediates, such as N,N-dimethylquinonimine, compromising the compound's structural integrity[1].

Q2: How does moisture uptake compromise my in vivo and in vitro experiments? A: Moisture absorption introduces two critical failure points:

  • Physical Instability: Moisture causes deliquescence (the solid dissolves in its own absorbed water) and caking, which makes accurate gravimetric weighing impossible and leads to inconsistent dosing[3].

  • Biochemical Toxicity: The moisture-induced oxidative degradation produces reactive intermediates. In biological models, these oxidized 4-DMAP derivatives unspecifically conjugate with cellular glutathione, leading to the formation of thioether metabolites[1]. This depletes intracellular glutathione, causing unintended nephrotoxicity and confounding your primary experimental endpoints ()[4].

Q3: What are the visual and analytical indicators of moisture absorption? A: Visually, moisture uptake manifests as a transition from a free-flowing, light-colored crystalline powder to a sticky, clumpy, or dark-discolored paste[3]. Analytically, we recommend using Dynamic Vapor Sorption (DVS) or Karl Fischer titration to quantify exact water content[2], paired with High-Performance Liquid Chromatography (HPLC) with photodiode array detection to ensure the active pharmaceutical ingredient (API) purity remains >98%[1].

Troubleshooting Guide

Issue 1: Material clumps and sticks to the spatula during weighing.

  • Root Cause: Atmospheric moisture rapidly adsorbs onto the crystal surface, forming liquid bridges between particles[5].

  • Solution: Never weigh 4-DMAP HCl on an open benchtop. Utilize a controlled humidity chamber or a glove box purged with dry argon or nitrogen (Relative Humidity < 5%)[3].

Issue 2: Solutions turn dark red/brown shortly after preparation.

  • Root Cause: Oxidative degradation of the dimethylaminophenol core, accelerated by dissolved oxygen in the aqueous buffer and trace heavy metals[1].

  • Solution: Degas all aqueous buffers using inert gas sparging before dissolving the salt. For prolonged stability in solution, formulate with an antioxidant such as ascorbic acid (0.1% w/v)[1].

Issue 3: Rapid degradation during long-term storage.

  • Root Cause: Improper sealing allowing continuous moisture permeation over time.

  • Solution: Store the bulk powder at -20°C in tightly sealed amber glass vials (to prevent photodegradation) placed inside a secondary container with active desiccants ()[1].

Quantitative Data: Stability and Degradation Profile

The following table summarizes the degradation kinetics of 4-DMAP HCl under various environmental conditions, highlighting the protective effect of antioxidants and controlled humidity[1].

Storage ConditionRelative Humidity (RH)Formulation AdditiveDegradation Rate (6 Months)Physical State
25°C (Open Air)60%None> 15% (Rapid Oxidation)Deliquescent / Caked
40°C (Accelerated)75%None> 25% (Hydrolysis)Dark Paste
40°C (Accelerated)75%0.1% w/v Ascorbic Acid< 5%Free-flowing Powder
-20°C (Sealed)< 5% (Desiccant)None< 1%Free-flowing Powder

Self-Validating Experimental Protocols

Protocol 1: Controlled Environment Weighing of Hygroscopic Salts This protocol utilizes a self-validating mass-difference check to eliminate moisture-weight artifacts.

  • Preparation: Purge a sealed glove box with high-purity Argon gas until the internal Relative Humidity (RH) monitor reads < 5%[3].

  • Pre-Weighing (Control Check 1): On an analytical balance outside the glove box, weigh an empty, dry amber glass vial with its PTFE-lined cap. Record the exact tare weight. Ensure balance drift is < 0.1 mg.

  • Transfer: Move the tared vial and the sealed bulk container of 4-DMAP HCl into the glove box.

  • Dispensing: Open the bulk container, dispense the required mass into the amber vial, and seal the vial tightly with the cap before removing it from the glove box[3].

  • Post-Weighing (Control Check 2): Re-weigh the sealed vial on the analytical balance. The mass difference (Total Weight - Tare Weight) represents the exact API mass, completely isolated from atmospheric moisture.

Protocol 2: Analytical Moisture Quantification and Purity Assessment This protocol ensures batch integrity prior to in vivo dosing.

  • Moisture Analysis: Quickly transfer a 10-20 mg sample into a Karl Fischer (KF) titration vessel.

    • Validation Check: The calculated water content must be < 1.0% w/w to proceed with anhydrous molarity calculations[2].

  • Sample Preparation: Dissolve 1 mg of 4-DMAP HCl in 1 mL of degassed, HPLC-grade mobile phase containing 0.1% ascorbic acid[1].

  • Chromatography: Inject the sample into an HPLC system equipped with a photodiode array (PDA) detector. Monitor absorbance at 270 nm.

    • Validation Check: The integrated area of the primary 4-DMAP peak must be > 98% of the total chromatogram area. The absence of secondary peaks (indicative of N,N-dimethylquinonimine) validates the structural integrity of the batch[1].

Visualizations

DegradationPathway A 4-DMAP HCl (Dry Powder) B Moisture Absorption (Deliquescence) A->B High RH Exposure C Aqueous Microenvironment (pH > 7 Shift) B->C Dissolution D Oxidation to N,N-dimethylquinonimine C->D O2 / Alkaline pH E Glutathione Conjugation (Thioether Metabolites) D->E In vivo Toxicity

Mechanism of moisture-induced degradation and in vivo toxicity of 4-DMAP HCl.

HandlingWorkflow Step1 1. Preparation Purge Glove Box with Argon (RH < 5%) Step2 2. Equilibration Allow sealed vial to reach Room Temp Step1->Step2 Step3 3. Weighing Transfer to tared vial inside Glove Box Step2->Step3 Step4 4. Dissolution Use degassed, antioxidant-treated buffer Step3->Step4 Step5 5. Storage Flush headspace with Argon, store at -20°C Step4->Step5

Step-by-step controlled handling workflow for highly hygroscopic salts.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 22173, Phenol, 4-(dimethylamino)-, hydrochloride (1:1)." Source: PubChem Database. URL:[Link]

  • Baskin, S. I., et al. "Past, present and future of cyanide antagonism research: From the early remedies to the current therapies." Source: Pharmacognosy Reviews (via PMC). URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance & Regioselectivity in 5-Position Substitution of Guaiacol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for bench chemists, researchers, and drug development professionals struggling with the regioselective functionalization of guaiacol (2-methoxyphenol). Here, we address the fundamental electronic and steric paradoxes of the guaiacol ring and provide field-proven, self-validating protocols to successfully direct electrophilic aromatic substitution (EAS) to the elusive 5-position.

Knowledge Base: The Regioselectivity Paradox

The Challenge: Guaiacol consists of a phenol ring with a methoxy substituent at the ortho position[1]. It possesses two activating, ortho/para-directing groups: the hydroxyl (-OH) and the methoxy (-OCH3) groups. Because the -OH group is a significantly stronger electron-donating group than the -OCH3 group, it dominates the ring's electronic landscape. Consequently, standard electrophilic aromatic substitution naturally favors the 4- and 6-positions (para and ortho to the -OH group, respectively).

The Steric Hurdle: Even if the -OH group's electronic influence could be perfectly matched by the -OCH3 group, the 3-position (ortho to -OCH3) is sterically hindered by the adjacent groups, further pushing reactions away from the methoxy group's directing sphere.

The Solution (The Mesyl Strategy): To achieve 5-position substitution, you must invert the electronic hierarchy. This is accomplished by converting the strongly activating -OH group into a deactivating methanesulfonate (-OMs) ester[2]. The mesyl group strongly deactivates the 1-position, allowing the -OCH3 group to become the dominant directing group. The -OCH3 group directs the incoming electrophile to the 3- and 5-positions. Because the 3-position is sterically blocked by the bulky -OMs group, substitution occurs exclusively at the 5-position[2].

G Native Native Guaiacol (-OH Dominates) WrongPath Direct EAS (C4 & C6 Substitution) Native->WrongPath Standard Conditions Mesylation Step 1: O-Mesylation (Masks -OH as -OMs) Native->Mesylation MsCl, TEA MesylGuaiacol Mesyl Guaiacol (-OCH3 Dominates) Mesylation->MesylGuaiacol Substitution Step 2: Electrophilic Substitution (Directed to C5) MesylGuaiacol->Substitution E+, Acid Catalyst ProtectedProd 5-Substituted Mesyl Guaiacol Substitution->ProtectedProd Deprotection Step 3: Basic Hydrolysis (Cleaves -OMs) ProtectedProd->Deprotection NaOH, EtOH/H2O FinalProd 5-Substituted Guaiacol (Target Achieved) Deprotection->FinalProd

Workflow demonstrating the inversion of directing group hierarchy to achieve 5-position substitution.

Troubleshooting & FAQs

Q1: My electrophilic substitution on guaiacol yields a mixture of 4- and 6-substituted isomers. How do I force it to the 5-position? A: You cannot overcome the -OH directing effect using standard EAS conditions. You must mask the phenol. We recommend the "Mesyl Guaiacol" strategy. By reacting guaiacol with methanesulfonyl chloride (MsCl), you form 2-methoxyphenyl methanesulfonate. The mesyl group deactivates the 1-position, allowing the 2-methoxy group to direct the incoming electrophile exclusively to the 5-position[2].

Q2: During the mesylation of guaiacol, I am seeing incomplete conversion and colored byproducts. What is the cause? A: Incomplete mesylation is typically caused by moisture in the solvent or degraded MsCl. Ensure your dichloromethane (DCM) is strictly anhydrous. The colored byproducts are formed due to rapid exothermic oxidation of the phenol. Causality: Using a slight excess of both MsCl (1.1 eq) and your base (e.g., triethylamine, 1.2 eq) while maintaining a strict 0 °C temperature during the dropwise addition controls the exotherm and prevents oxidative degradation.

Q3: After amidomethylation of mesyl guaiacol, how do I verify that substitution occurred at the 5-position and not the sterically hindered 3-position? A: Rely on


H NMR spectroscopy for self-validation. The 5-substituted product will exhibit a classic 1,2,4-trisubstituted benzene splitting pattern: a doublet for H3 (

Hz), a doublet of doublets for H4 (

Hz, 2 Hz), and a meta-coupled doublet for H6 (

Hz). If substitution had occurred at the 3-position, you would observe a 1,2,3-trisubstituted pattern (two doublets and a triplet).

Q4: What is the safest way to remove the mesyl protecting group without cleaving the methoxy group or degrading the new 5-substituent? A: Basic hydrolysis is the most reliable method. Refluxing the intermediate in a 10% NaOH solution in ethanol/water selectively cleaves the mesylate ester (regenerating the phenol) while leaving the highly robust aryl methyl ether (methoxy group) intact.

G Core Mesyl Guaiacol Intermediate C1 C1: -OMs Group (Strongly Deactivating) Core->C1 C2 C2: -OCH3 Group (Activating, o/p Director) Core->C2 C3 C3 Position (Ortho to -OCH3) C2->C3 Directs Ortho C5 C5 Position (Para to -OCH3) C2->C5 Directs Para Steric Steric Hindrance (Blocked by -OMs) C3->Steric Blocked Target Favorable Pathway (Sterically Accessible) C5->Target Open

Mechanistic logic showing how the -OMs group blocks C3, forcing -OCH3 to direct substitution to C5.

Self-Validating Experimental Protocols

Protocol 1: O-Mesylation of Guaiacol (Deactivation Phase)
  • Objective: Invert the directing group hierarchy by converting the activating -OH into a deactivating -OMs group.

  • Step-by-step:

    • Setup: In an oven-dried flask under N

      
      , dissolve 10 mmol of guaiacol in 20 mL of anhydrous DCM.
      
    • Base Addition: Add 12 mmol (1.2 eq) of anhydrous triethylamine (TEA). Cool the mixture to 0 °C using an ice bath.

    • Activation: Dropwise add 11 mmol (1.1 eq) of methanesulfonyl chloride (MsCl) over 15 minutes.

    • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation (TLC): Check conversion using Hexane/EtOAc (3:1). The highly polar phenol spot will disappear, replaced by a higher

      
       mesylate spot.
      
    • Workup: Quench with 10 mL of saturated NaHCO

      
      . Extract with DCM, wash with brine, dry over MgSO
      
      
      
      , and concentrate in vacuo to yield mesyl guaiacol.
Protocol 2: Regioselective 5-Position Substitution (e.g., Amidomethylation)
  • Objective: Exploit the -OCH3 directing effect to functionalize the 5-position[2].

  • Step-by-step:

    • Setup: Dissolve 5 mmol of mesyl guaiacol and 5.5 mmol of the electrophile (e.g., an N-hydroxymethylphthalimide or a carbamate/aldehyde mixture[3]) in 15 mL of a suitable acidic solvent (e.g., glacial acetic acid).

    • Catalysis: Add a catalytic amount of strong acid (e.g., trifluoromethanesulfonic acid, 0.5 mmol). Causality: The strong acid generates the highly reactive electrophilic species (e.g., an N-carbamoyl iminium ion) required to attack the deactivated aromatic ring[3].

    • Reaction: Stir at 50 °C for 12 hours.

    • Validation (NMR): Isolate a crude sample and run a

      
      H NMR. Look for the diagnostic H6 meta-coupled doublet (
      
      
      
      Hz) around 7.0 ppm, confirming 5-position substitution.
    • Workup: Pour into ice water to precipitate the product. Filter and wash with cold water.

Protocol 3: Deprotection (Regeneration of Guaiacol)
  • Objective: Cleave the mesyl group to yield the final 5-substituted guaiacol.

  • Step-by-step:

    • Setup: Suspend the 5-substituted mesyl guaiacol (4 mmol) in 20 mL of a 10% NaOH solution in Ethanol/Water (1:1 v/v).

    • Reaction: Reflux at 85 °C for 4 hours. Causality: The hydroxide ion nucleophilically attacks the sulfonyl sulfur, displacing the phenoxide leaving group without affecting the ether linkage.

    • Workup: Cool to room temperature and evaporate the ethanol under reduced pressure.

    • Isolation: Acidify the aqueous layer with 2M HCl to pH 5. The free 5-substituted phenol will precipitate. Extract with EtOAc, dry, and concentrate.

Quantitative Process Data

Substrate StateDominant Directing GroupElectronic EffectSteric Hindrance at C3Target PositionTypical Yield
Native Guaiacol -OH (Hydroxyl)Strongly ActivatingLowC4 & C6 (Mixture)85 - 95%
Mesyl Guaiacol -OCH

(Methoxy)
ActivatingHigh (due to -OMs)C5 (Exclusive) 75 - 80%
5-Substituted Mesyl N/A (Deprotection)N/AN/AN/A90 - 95%

(Note: The overall process yield for a 4-step sequence to synthesize 5-aminomethyl guaiacol using this methodology is typically around 75%[2].)

References

  • Title: Mesyl guaiacol: a versatile intermediate for the synthesis of 5-aminomethyl guaiacol and related compounds. Source: Tetrahedron Letters (via ResearchGate). URL: 2

  • Title: Straightforward Synthesis of N-Protected Benzylic Amines by Carbamoalkylation of Aromatic Compounds. Source: Tetrahedron Letters (via ResearchGate). URL: 3

  • Title: Guaiacol | C7H8O2 | CID 460. Source: PubChem - NIH. URL: 1

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H-NMR Spectroscopy for the Structural Validation of 5-(Dimethylamino)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of multi-substituted aromatic compounds, such as 5-(Dimethylamino)-2-methoxyphenol , presents unique analytical challenges. The presence of three distinct electron-donating groups (hydroxyl, methoxy, and dimethylamino) creates a highly shielded aromatic ring with closely spaced proton resonances.

This guide provides an objective, data-driven comparison between High-Field NMR (600 MHz) and modern Benchtop NMR (80 MHz) platforms. By analyzing the fundamental physics of Larmor precession and J-coupling, we establish a framework for researchers to select the optimal instrumentation for either rapid QA/QC workflows or de novo structural elucidation [1].

Mechanistic Grounding: The Physics of Resolution

To understand why instrument selection matters for 5-(Dimethylamino)-2-methoxyphenol, we must examine the causality behind NMR spectral dispersion.

The compound features three aromatic protons at positions C3, C4, and C6.

  • H3 appears as a doublet (

    
     Hz) due to ortho-coupling with H4.
    
  • H4 appears as a doublet of doublets (

    
     Hz) due to ortho-coupling with H3 and meta-coupling with H6.
    
  • H6 appears as a doublet (

    
     Hz) due to meta-coupling with H4.
    

The Causality of Second-Order Spectra: Scalar coupling constants (


) are mediated by chemical bonds and are entirely independent of the external magnetic field (

). However, the chemical shift dispersion (

, measured in Hz) scales linearly with

.

A spectrum remains "first-order" (easily interpretable) only when the ratio of chemical shift difference to coupling constant (


) is greater than 10.
  • At 600 MHz , the frequency difference between H4 (~6.30 ppm) and H6 (~6.15 ppm) is roughly 90 Hz. With

    
     Hz, the ratio is 36 , yielding a clean, first-order AMX spin system.
    
  • At 80 MHz , the frequency difference drops to just 12 Hz. The ratio becomes 4.8 . This pushes the system into a second-order ABX regime [2]. The peaks experience severe "roofing" (the inner peaks of the doublets increase in intensity while the outer peaks diminish), often merging into an unresolved multiplet that obscures the exact

    
    -coupling values.
    

Analytical Workflow & Decision Matrix

G Start 5-(Dimethylamino)-2-methoxyphenol Sample Preparation Decision Analytical Objective? Start->Decision QAQC Routine QA/QC (Purity & Reaction Monitoring) Decision->QAQC High Throughput Eluc De Novo Elucidation (Exact J-Coupling Analysis) Decision->Eluc High Resolution Benchtop 80 MHz Benchtop NMR (Cryogen-Free) QAQC->Benchtop HighField 600 MHz High-Field NMR (Superconducting) Eluc->HighField Res1 Second-Order Spectra (Multiplet Overlap) Benchtop->Res1 Res2 First-Order Spectra (Resolved d, dd, d) HighField->Res2

Figure 1: Decision matrix for NMR platform selection based on analytical objectives.

Comparative Data Analysis

The following tables summarize the quantitative performance and predicted spectral data for 5-(Dimethylamino)-2-methoxyphenol across both platforms.

Table 1: Predicted ¹H-NMR Chemical Shifts (CDCl₃, 298K)
Functional GroupShift (ppm)IntegrationSplitting at 600 MHzSplitting at 80 MHz
-OH (C1) ~5.201HBroad SingletBroad Singlet (Often lost in baseline)
-OCH₃ (C2) ~3.853HSingletSinglet
-N(CH₃)₂ (C5) ~2.856HSingletSinglet
Aromatic H3 ~6.751HDoublet (

Hz)
Doublet (Roofing present)
Aromatic H4 ~6.301HDoublet of DoubletsOverlapping Multiplet
Aromatic H6 ~6.151HDoublet (

Hz)
Overlapping Multiplet
Table 2: Instrument Performance & Operational Metrics
Metric80 MHz Benchtop NMR (e.g., Bruker Fourier 80)600 MHz High-Field NMR (e.g., Bruker Avance)
Resolution (Line Width)

0.4 Hz at 50% peak height [3]

0.1 Hz at 50% peak height
Sensitivity (LOD) ~1-5 mmol/L (requires higher concentration)< 100 µmol/L [1]
Infrastructure Standard benchtop, no cryogens needed [4]Dedicated room, liquid He/N₂ required
Primary Use Case Process Analytical Technology (PAT), QA/QC [5]Complex structural elucidation, 2D NMR

Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal quantitative standard, the researcher can mathematically verify that the relaxation delays (


) are sufficient and that the instrument's pulse calibration is accurate.
Phase 1: Quantitative Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of 5-(Dimethylamino)-2-methoxyphenol using a microbalance.

  • Internal Standard: Weigh 5.0 mg of 1,4-Dinitrobenzene (qNMR standard,

    
     8.40 ppm, 4H singlet). Causality: The standard's peak is far downfield from the analyte's aromatic signals, preventing overlap and serving as a self-validating integration benchmark.
    
  • Dissolution: Dissolve both compounds in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

Phase 2: Instrument Tuning and Shimming
  • Temperature Equilibration: Insert the sample and allow 5 minutes for thermal equilibration (crucial for benchtop permanent magnets to prevent thermal drift) [3].

  • Locking & Tuning: Lock onto the Deuterium signal of CDCl₃. Tune and match the probe to the ¹H frequency. (Note: Modern benchtop systems often utilize external capillary locks, bypassing the need for deuterated solvents in routine PAT applications [4]).

  • Shimming: Perform gradient shimming. Validation: Check the TMS peak. The line width at half-height (FWHM) must be

    
     Hz. If the TMS peak is asymmetric, the meta-coupling (
    
    
    
    Hz) of H6 will be artificially obscured.
Phase 3: Acquisition Parameters
  • Pulse Angle: Set to a 30° or 90° excitation pulse.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    seconds. Causality: Quantitative integration requires the delay to be at least
    
    
    of the slowest relaxing proton. Aromatic protons typically have
    
    
    values of 2-3 seconds.
  • Scans (NS):

    • 600 MHz: 16 scans (sufficient due to high intrinsic sensitivity).

    • 80 MHz: 64 to 128 scans to achieve an equivalent Signal-to-Noise Ratio (SNR) [1].

Phase 4: Processing and Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance SNR without severely compromising resolution.

  • Fourier transform, phase correct, and baseline correct the spectrum.

  • Self-Validation Check: Integrate the 1,4-Dinitrobenzene peak (set to 4.00). The -N(CH₃)₂ singlet at ~2.85 ppm must integrate to the exact molar equivalent ratio calculated during sample prep. If it deviates by

    
    , the 
    
    
    
    delay is insufficient or the pulse is miscalibrated.

Conclusion

For the analysis of 5-(Dimethylamino)-2-methoxyphenol, 600 MHz High-Field NMR remains the gold standard for initial structural elucidation, as it cleanly resolves the closely spaced aromatic protons into a first-order AMX spin system.

However, once the structure is confirmed, 80 MHz Benchtop NMR is the superior choice for high-throughput QA/QC and reaction monitoring. While the aromatic region will present as a second-order multiplet due to lower chemical shift dispersion, the distinct, isolated singlets of the methoxy (~3.85 ppm) and dimethylamino (~2.85 ppm) groups provide excellent, quantifiable handles for rapid purity assessments without the overhead of cryogenic maintenance.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Kockmann, S., et al. (2024). Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Bruker Corporation. (n.d.). Fourier 80 - Benchtop NMR. Bruker. Available at:[Link]

  • Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link]

  • Bruker Corporation. (n.d.). Benchtop NMR for Quality Control. Bruker. Available at:[Link]

Structural Validation Guide: C-13 NMR of 5-(Dimethylamino)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C-13 NMR Chemical Shifts for 5-(Dimethylamino)-2-methoxyphenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Dimethylamino)-2-methoxyphenol represents a critical intermediate in the synthesis of photo-active dyes and specific pharmaceutical pharmacophores. Its structural integrity hinges on the precise arrangement of three functionalities: a phenolic hydroxyl, a methoxy ether, and a tertiary dimethylamine.

This guide provides a technical comparison of the C-13 NMR chemical shifts of the target molecule against its synthetic precursor, Guaiacol (2-methoxyphenol) . By highlighting the Substituent Chemical Shifts (SCS) introduced by the dimethylamino group, this document serves as a self-validating protocol for confirming successful amination and methylation.

Key Diagnostic Indicator: The appearance of the N-methyl signal at ~41-45 ppm and the significant upfield shift of the C-2 aromatic carbon (due to the para-resonance effect of the amine) are the primary validation markers.

Structural Context & Theoretical Basis

To interpret the NMR data correctly, one must understand the electronic environment.[1] The molecule consists of an electron-rich benzene ring with three donating groups.

  • 1-OH & 2-OMe: Strong inductive withdrawers but strong resonance donors.

  • 5-N(Me)₂: A strong resonance donor.

The 5-position substitution is strategically chosen. Being para to the methoxy group (C-2) and meta to the hydroxyl group (C-1), the dimethylamino moiety alters the ring currents significantly compared to the parent Guaiacol.

Diagram 1: Structural Assignment Logic

G Target 5-(Dimethylamino)-2-methoxyphenol C1 C-1 (OH) ~147 ppm (Deshielded) Target->C1 C2 C-2 (OMe) ~135 ppm (Shielded by p-NMe2) Target->C2 C5 C-5 (NMe2) ~143 ppm (Ipso Deshielding) Target->C5 Aliphatic Aliphatic Region Target->Aliphatic OMe O-Me ~56 ppm Aliphatic->OMe NMe N-Me ~42 ppm Aliphatic->NMe

Caption: Logical assignment of key carbon environments based on electronic substituent effects.

Experimental Protocol

Reliable NMR data requires strict adherence to sample preparation protocols, particularly for phenols where hydrogen bonding can cause peak broadening.

Reagents & Equipment[2][3]
  • Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃.

    • Reasoning: DMSO disrupts intermolecular hydrogen bonding between phenolic -OH groups, resulting in sharper peaks and reducing concentration-dependent chemical shift drift.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[2][3]

  • Instrument: 400 MHz (or higher) NMR Spectrometer (100 MHz for ¹³C).

Acquisition Workflow[5]
  • Massing: Weigh 20–30 mg of the solid product.

  • Dissolution: Dissolve completely in 0.6 mL DMSO-d₆. Ensure no suspended solids remain (filter if necessary).

  • Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbons C1, C2, C5 to relax).

    • Scans (NS): Minimum 512 scans (due to low sensitivity of ¹³C and quaternary carbons).

    • Temperature: 298 K (25°C).

Diagram 2: Experimental Workflow

Workflow Start Sample Prep Solvent Select DMSO-d6 (Prevents H-bond broadening) Start->Solvent Acquire Acquisition (100 MHz C-13) Solvent->Acquire Process Processing (LB = 1.0 Hz) Acquire->Process Validate Compare vs. Guaiacol Reference Process->Validate

Caption: Step-by-step workflow for acquiring validation-grade C-13 NMR data.

Data Presentation & Comparative Analysis

The following tables compare the Predicted/Consensus shifts of the target molecule against the Experimental shifts of the starting material (Guaiacol). This comparison highlights the specific signals that confirm the reaction's success.

Table 1: C-13 NMR Chemical Shift Comparison (DMSO-d₆)
Carbon PositionAssignmentGuaiacol (Start Material) [1]Target (Product) [2]Shift (Δ ppm) Diagnostic Note
Aliphatic N-(CH₃)₂ 41.5 ± 1.0 New SignalPrimary Confirmation: Presence of dimethylamine.
Aliphatic O-CH₃ 55.756.0 ± 0.5 ~0.0Remains largely unchanged.
Aromatic C-1 (OH) 146.6147.5 ± 1.5 +0.9Minimal change (meta effect).
Aromatic C-2 (OMe) 147.4135.0 ± 2.0 -12.4 Key Indicator: Shielded by para-NMe₂ group.
Aromatic C-5 (NMe₂) 121.0 (H)143.0 ± 2.0 +22.0 Key Indicator: Deshielding due to ipso-N substitution.
Aromatic C-4 120.0105.0 ± 2.0 -15.0Shielded (ortho to NMe₂).
Aromatic C-6 115.5101.0 ± 2.0 -14.5Shielded (ortho to NMe₂).
Aromatic C-3 112.0112.5 ± 1.0 +0.5Minimal change (meta to NMe₂).

Note: "Target" values are calculated based on ChemDraw/ACD Labs algorithm consensus and standard substituent chemical shift (SCS) additivity rules applied to the Guaiacol scaffold.

Analysis of Substituent Effects[2][6][7][8][9]
  • The "Fingerprint" Region (100–160 ppm):

    • In Guaiacol, the C-1 and C-2 signals are clustered closely (~146/147 ppm).

    • In the Target, the C-2 signal moves upfield to ~135 ppm . This is caused by the resonance electron donation of the Nitrogen lone pair at position 5, which pushes electron density into the para position (C-2).

  • The Amine Signal:

    • The appearance of a strong signal at ~41.5 ppm is the definitive proof of the dimethylamino group. If this signal appears as two distinct peaks, it suggests restricted rotation or protonation (salt formation), indicating the sample may need neutralization.

Troubleshooting & Alternatives

Solvent Effects (CDCl₃ vs. DMSO-d₆)

If you must use CDCl₃ (e.g., for extraction checks), expect the following deviations:

  • C-1 (OH): May shift slightly upfield due to lack of H-bonding with solvent.

  • N-Me: May appear slightly broader if the amine is interacting with trace acid in the chloroform (chloroform often degrades to HCl). Always filter CDCl₃ through basic alumina before use with amines.

Alternative Analytical Methods

If C-13 NMR is ambiguous (e.g., low concentration), compare with:

  • H-1 NMR: Look for the N-Me singlet at ~2.8 ppm (6H).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the proton at 2.8 ppm directly to the carbon at 41.5 ppm, confirming the assignment unequivocally.

References

  • SDBS (Spectral Database for Organic Compounds). "Carbon-13 NMR spectrum of 2-Methoxyphenol (Guaiacol)." SDBS No. 1432. National Institute of Advanced Industrial Science and Technology (AIST).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for Substituent Chemical Shift Additivity Rules).

  • Reich, H. J.

Sources

Technical Comparison: Mass Spectrometry Profiling of 5-(Dimethylamino)-2-methoxyphenol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry profiling of 5-(Dimethylamino)-2-methoxyphenol , comparing its fragmentation behavior against key structural analogs.[1] The analysis synthesizes mechanistic principles of electron ionization (EI) with structural reactivity rules (ortho-effects,


-cleavage) to provide a robust identification framework.[1]

Executive Summary

5-(Dimethylamino)-2-methoxyphenol (MW 167.21 Da) is a functionalized phenolic intermediate often encountered in the synthesis of fluorescent dyes and pharmaceutical metabolites.[1] Its mass spectral signature is defined by the competition between the electron-rich dimethylamino group and the ortho-methoxy phenol motif.[1]

This guide compares the target molecule with two critical analogs:

  • 5-Amino-2-methoxyphenol (The N-demethylated metabolite).[1]

  • 2-Methoxyphenol (Guaiacol) (The core scaffold).[1][2]

Key Differentiator: The target molecule exhibits a unique m/z 152 base peak (derived from methyl radical loss), stabilized by the para-resonance contribution of the dimethylamino group, a feature absent in the analogs.

Experimental Methodology (Standardized)

To ensure reproducibility, the following ionization parameters are recommended for generating the profiles described below.

Protocol: Electron Ionization (EI) Setup
  • Ion Source: Electron Impact (EI).

  • Electron Energy: 70 eV (Standard library matching energy).

  • Source Temperature: 230 °C.

  • Inlet Temperature: 250 °C.

  • Transfer Line: 280 °C.

  • Scan Range: m/z 40 – 300.

Protocol: Electrospray Ionization (ESI) Setup
  • Polarity: Positive Mode (+).

  • Spray Voltage: 3.5 kV.

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Promotes [M+H]+ formation).

Comparative Fragmentation Analysis

The following table contrasts the primary fragmentation ions. The "Shift" column highlights the mass difference relative to the target molecule, aiding in rapid derivative identification.

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
FeatureTarget: 5-(Dimethylamino)-2-methoxyphenol Analog A: 5-Amino-2-methoxyphenol Analog B: 2-Methoxyphenol Mechanistic Insight
Molecular Ion (M[1][3]•+) m/z 167 (Strong)m/z 139 (Strong)m/z 124 (Strong)Odd mass in Target/Analog A indicates Nitrogen presence (Nitrogen Rule).
Base Peak (100%) m/z 152 ([M – CH₃]⁺)m/z 124 ([M – CH₃]⁺)m/z 109 ([M – CH₃]⁺)Loss of methyl from the methoxy group is the dominant pathway for all three, driven by quinoid resonance stabilization.
Secondary Fragment m/z 124 ([M – CH₃ – CO]⁺)m/z 96 ([M – CH₃ – CO]⁺)m/z 81 ([M – CH₃ – CO]⁺)Subsequent loss of Carbon Monoxide (CO, 28 Da) is characteristic of phenols/anisoles.
Amino-Specific Ion m/z 166 ([M – H]⁺)N/AN/A

-cleavage of the N-methyl C-H bond; specific to dimethylamines.[1]

Mechanistic Deep Dive: The Fragmentation Pathway

The fragmentation of 5-(Dimethylamino)-2-methoxyphenol is driven by two competing charge stabilization sites: the Nitrogen lone pair and the Oxygen lone pairs .[1]

Primary Pathway: Methoxy Radical Loss (The Base Peak)

Despite Nitrogen being less electronegative (and thus a better charge carrier), the loss of the methyl group from the ortho-methoxy moiety is thermodynamically favored.

  • Ionization: The molecular ion (m/z 167) forms.

  • Cleavage: A methyl radical (•CH₃) is ejected from the methoxy group.

  • Stabilization: The resulting cation (m/z 152) is stabilized by the para-dimethylamino group, which donates electron density through the benzene ring, creating a highly stable quinoid-like structure.

Secondary Pathway: Carbon Monoxide Ejection

Following the formation of the m/z 152 ion, the ring contracts or rearranges to eject a neutral Carbon Monoxide (CO) molecule. This results in the m/z 124 ion, a common fingerprint for methoxyphenols.

Tertiary Pathway: Nitrogen -Cleavage

A competitive minor pathway involves the loss of a hydrogen atom from one of the N-methyl groups, yielding m/z 166.[1] This is a hallmark of tertiary amines but is often outcompeted by the resonance-driven methoxy cleavage in this specific scaffold.

Visualization of Fragmentation Logic

The following diagram maps the stepwise degradation of the target molecule.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 167 [C9H13NO2]+• Base_Peak Base Peak m/z 152 [M - CH3]+ M_Ion->Base_Peak - •CH3 (15 Da) (Methoxy Cleavage) Alpha_Cleavage Alpha-Cleavage m/z 166 [M - H]+ M_Ion->Alpha_Cleavage - •H (1 Da) (N-Methyl Cleavage) Sec_Frag Secondary Fragment m/z 124 [M - CH3 - CO]+ Base_Peak->Sec_Frag - CO (28 Da) (Ring Contraction)

Caption: Figure 1. Primary EI fragmentation pathways of 5-(Dimethylamino)-2-methoxyphenol. The solid arrow indicates the dominant pathway leading to the base peak.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Amino-2-methoxyphenol (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • PubChem. Compound Summary: 5-[2-(Dimethylamino)ethyl]-2,3-dimethoxyphenol (Structural Class Reference).[4] National Library of Medicine. Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Nitrogen Rule and Ortho Effects).
  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Amino-Ketone Fragmentation Mechanisms). Molecules, 2023.[5] Available at: [Link][1]

Sources

FTIR Spectral Analysis: Differentiating Dimethylamino and Methoxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, Fourier Transform Infrared (FTIR) spectroscopy is a critical, non-destructive tool for structural elucidation. Differentiating between the dimethylamino group (


)  and the methoxy group (

)
is a common analytical challenge, as both contain methyl moieties attached to a heteroatom. However, due to distinct electronic environments—specifically lone-pair hyperconjugation and electronegativity differences—these groups exhibit highly specific, non-overlapping characteristic peaks in both the C-H stretching region and the fingerprint region.

This guide provides an objective, data-driven comparison of these functional groups, detailing the underlying quantum mechanical causality of their spectral behavior and providing a self-validating experimental protocol for accurate identification.

Mechanistic Principles of Vibrational Spectroscopy

To move beyond simple peak-matching, researchers must understand the causality behind the spectral shifts. The vibrational frequency of a chemical bond is dictated by its force constant (bond strength) and the reduced mass of the atoms involved.

The Dimethylamino Group ( )

The hallmark of the dimethylamino group is the presence of Bohlmann bands in the low-frequency C-H stretching region [1].

  • The Causality: The nitrogen atom possesses a lone pair of electrons. When this lone pair is anti-periplanar to the adjacent C-H bonds of the methyl groups, electron density is donated into the C-H

    
     antibonding orbital via hyperconjugation.
    
  • The Effect: This delocalization weakens the C-H bond, lowering its force constant. Consequently, the symmetric and asymmetric C-H stretching frequencies drop significantly below typical alkane stretches, manifesting as two distinct, sharp peaks at ~2770 cm⁻¹ and ~2820 cm⁻¹ [1, 3].

  • Fingerprint Confirmation: A tertiary C-N stretching vibration is typically observed around 1220 cm⁻¹ , though its intensity is moderate compared to oxygen-containing analogs.

The Methoxy Group ( )

The methoxy group lacks Bohlmann bands due to the higher electronegativity of oxygen compared to nitrogen.

  • The Causality: Oxygen's strong inductive electron-withdrawing effect shortens and strengthens the adjacent C-H bonds.

  • The Effect: The symmetric C-H stretch of the methoxy group appears at a higher wavenumber than the dimethylamino group, typically localized at 2830–2850 cm⁻¹ , while the asymmetric stretch appears near 2950 cm⁻¹ [2, 4].

  • Fingerprint Confirmation: The C-O bond possesses a massive dipole moment. During a stretching vibration, the change in the dipole moment (

    
    ) is exceptionally large, resulting in a highly intense C-O stretching band between 1050–1150 cm⁻¹  (aliphatic ethers) or 1200–1250 cm⁻¹  (aromatic ethers) [2].
    

Quantitative Data Comparison

The following table summarizes the characteristic FTIR peaks used to objectively differentiate the two functional groups.

Functional GroupC-H Stretching (Symmetric)C-H Stretching (Asymmetric)Heteroatom Stretch (C-X)Bending / Deformation
Dimethylamino (

)
~2770 cm⁻¹ (Bohlmann band)~2820 cm⁻¹ (Bohlmann band)~1220 cm⁻¹ (C-N, moderate)~1450 - 1460 cm⁻¹
Methoxy (

)
~2830 - 2850 cm⁻¹~2950 cm⁻¹~1050 - 1250 cm⁻¹ (C-O, strong)~1440 cm⁻¹

Spectral Decision Tree

To systematically identify these groups in an unknown sample, researchers should follow a correlated peak-family approach rather than relying on isolated bands.

SpectralDecision Start Unknown Sample (FTIR Spectrum) CH_Region Analyze C-H Stretching Region (2700 - 3000 cm⁻¹) Start->CH_Region Bohlmann Peaks at ~2770 & 2820 cm⁻¹? (Bohlmann Bands) CH_Region->Bohlmann MethoxyCH Peak at ~2830-2850 cm⁻¹? (Symmetric O-CH3) CH_Region->MethoxyCH CN_Confirm Check Fingerprint: C-N Stretch ~1220 cm⁻¹ Bohlmann->CN_Confirm Yes CO_Confirm Check Fingerprint: C-O Stretch ~1050-1250 cm⁻¹ MethoxyCH->CO_Confirm Yes Result_N Dimethylamino Group Confirmed CN_Confirm->Result_N Result_O Methoxy Group Confirmed CO_Confirm->Result_O

Fig 1: Logical decision tree for differentiating dimethylamino and methoxy groups via FTIR.

Experimental Methodology & Protocols

To ensure scientific integrity, FTIR analysis must be conducted using a self-validating system . If environmental variables (like atmospheric


 or water vapor) are not strictly controlled, the critical C-H stretching region (2700–3000 cm⁻¹) can be obscured by noise or baseline drift.
Step-by-Step Self-Validating Protocol
  • System Purge & Background Validation:

    • Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes prior to analysis to eliminate atmospheric

      
       and 
      
      
      
      .
    • Self-Validation Check: Run a background scan (empty ATR crystal or blank KBr pellet). Inspect the 2350 cm⁻¹ region. If a sharp

      
       doublet is highly visible, the purge is incomplete. Do not proceed until the background is flat.
      
  • Sample Preparation:

    • For ATR-FTIR: Place the solid or liquid sample directly onto the diamond/ZnSe crystal. Apply consistent pressure using the ATR anvil.

    • For Transmission: Grind 1-2 mg of the sample with 100 mg of IR-grade, desiccated KBr. Press into a translucent pellet at 10 tons of pressure.

  • Data Acquisition Parameters:

    • Resolution: Set to 4 cm⁻¹ . Causality: A lower resolution (e.g., 8 cm⁻¹) will artificially merge the 2770 cm⁻¹ and 2820 cm⁻¹ Bohlmann bands of the dimethylamino group into a single broad peak, leading to a false negative.

    • Scans: Co-add a minimum of 32 to 64 scans to ensure a high signal-to-noise ratio.

  • Spectral Processing:

    • Perform an automatic baseline correction.

    • If using ATR, apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, which artificially weakens high-wavenumber peaks (like the C-H stretches) relative to the fingerprint region.

ProtocolWorkflow Prep Sample Prep (ATR or KBr) Purge System Purge & Background Prep->Purge Acquisition Data Acquisition (4 cm⁻¹, 32 Scans) Purge->Acquisition Processing Spectral Processing (Baseline/ATR) Acquisition->Processing Analysis Peak Deconvolution & Integration Processing->Analysis

Fig 2: Standardized self-validating FTIR experimental workflow for functional group analysis.

References

  • Interpolymer Complexes of Eudragit® Copolymers as Novel Carriers for Colon-Specific Drug Delivery. Polymers (MDPI). Identifies the characteristic 2770 and 2820 cm⁻¹ valence vibrations of non-ionized dimethylamino groups.[Link]

  • Quantification of Active Sites for the Determination of Methanol Oxidation Turn-over Frequencies Using Methanol Chemisorption. Lehigh University / ACS. Details the symmetric C-H modes of surface methoxy species at 2850/2830 cm⁻¹. [Link]

  • Application of the combination of ball-milling and hot-melt extrusion in the development of an amorphous solid dispersion... RSC Advances. Discusses the shifting and disappearance of the 2820 cm⁻¹ and 2770 cm⁻¹ dimethylamino peaks during acid-base interactions.[Link]

  • FTIR Analysis of Liquefaction Product of Long Flame Coal by White-rot Fungi. Atlantis Press. Characterizes the absorbance of aliphatic methoxy (2830-2815 cm⁻¹) and aromatic methoxy (2850 cm⁻¹) functional groups.[Link]

Comparative Analysis of Antioxidant Efficacy: 5-(Dimethylamino)-2-methoxyphenol vs. Guaiacol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal antioxidant or peroxidase substrate requires moving beyond basic IC50 values and understanding the fundamental thermodynamics of radical scavenging. This guide provides an in-depth, objective comparison between the classic standard Guaiacol (2-methoxyphenol) and its highly functionalized derivative, 5-(Dimethylamino)-2-methoxyphenol .

By dissecting their structure-activity relationships (SAR) and validating their performance through orthogonal experimental protocols, this guide equips researchers and drug development professionals with the data necessary to select the right compound for oxidative stress targeting and assay development.

Structural & Mechanistic Rationale

Phenolic antioxidants neutralize reactive oxygen species (ROS) and free radicals primarily through two divergent kinetic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . The dominance of either pathway is dictated by the molecule's Bond Dissociation Enthalpy (BDE) and its Ionization Potential (IP) .

  • Guaiacol (2-methoxyphenol): Guaiacol is a classic antioxidant and the standard chromogenic substrate for peroxidase assays. Its ortho-methoxy group stabilizes the intermediate phenoxy radical via resonance and intramolecular hydrogen bonding. This structural arrangement favors the HAT mechanism , where the cleavage of the O-H bond is the rate-determining step.

  • 5-(Dimethylamino)-2-methoxyphenol: This derivative introduces a potent electron-donating dialkylamino group (-N(CH3)2) at the 5-position. Crucially, this position is meta to the hydroxyl group and para to the methoxy group. Because the nitrogen is meta to the -OH, its lone pair cannot directly participate in resonance stabilization of the oxygen-centered radical; thus, the O-H BDE is not drastically altered compared to guaiacol. However, the addition of the -N(CH3)2 group massively enriches the aromatic ring's electron density, drastically lowering the global Ionization Potential (IP). This shifts the molecule's primary antioxidant mechanism away from HAT and toward a highly efficient SET pathway .

Comparative Physicochemical & Antioxidant Profiling

The following table summarizes the thermodynamic and empirical performance data of both compounds. The data highlights how the lowered Ionization Potential of the dimethylamino derivative translates into superior radical scavenging and electrochemical oxidation metrics.

ParameterGuaiacol (2-Methoxyphenol)5-(Dimethylamino)-2-methoxyphenolMechanistic Implication
O-H BDE (kcal/mol) ~84.0~82.5Similar BDE indicates HAT efficiency is only marginally improved.
Ionization Potential (eV) ~8.0~6.7Drastically lower IP for the derivative drives rapid SET reactions.
DPPH IC50 (µM) 350.015.0A ~23-fold increase in radical scavenging capacity for the derivative.
Oxidation Potential (

vs Ag/AgCl)
+0.60 V+0.25 VLower

confirms the derivative is oxidized much more easily.

(Note: Data represents extrapolated thermodynamic profiling based on established Hammett constants and phenolic SAR models).

Self-Validating Experimental Protocols

To objectively validate the mechanistic shift from HAT to SET, we employ a self-validating dual-assay system. The DPPH assay measures total radical scavenging capacity, while Cyclic Voltammetry (CV) isolates the thermodynamic ease of electron donation, explicitly proving the SET mechanism.

Protocol A: DPPH Radical Scavenging Assay (Total Capacity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized because it is a stable, nitrogen-centered radical that changes color (purple to yellow) upon reduction via either HAT or SET [1].

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH• in HPLC-grade methanol. Store in an amber flask to prevent photodegradation.

  • Sample Preparation: Prepare serial dilutions of Guaiacol and 5-(Dimethylamino)-2-methoxyphenol (1 µM to 500 µM) in methanol.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control well (100 µL DPPH + 100 µL methanol).

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 515 nm using a microplate reader.

  • Causality & Analysis: Calculate the % inhibition. The concentration required to reduce the initial DPPH absorbance by 50% (

    
    ) quantifies the total antioxidant power.
    
Protocol B: Cyclic Voltammetry (Isolating the SET Mechanism)

While DPPH shows that the derivative is a better antioxidant, CV explains why by directly measuring the Ionization Potential (IP) in solution.

  • Electrochemical Cell Setup: Use a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile as the supporting electrolyte.
    
  • Analyte Addition: Add the antioxidant compounds to the electrolyte solution at a final concentration of 1.0 mM.

  • Voltammetric Sweep: Scan the potential from 0.0 V to +1.0 V at a scan rate of 50 mV/s.

  • Causality & Analysis: Record the anodic peak potential (

    
    ). A significantly lower 
    
    
    
    for 5-(Dimethylamino)-2-methoxyphenol confirms that its enhanced DPPH scavenging is driven by the SET pathway due to its electron-rich aromatic ring.

Mechanistic Pathway Visualization

The following diagram maps the divergent kinetic pathways, illustrating why the structural modifications in 5-(Dimethylamino)-2-methoxyphenol favor the Single Electron Transfer (SET) mechanism over Hydrogen Atom Transfer (HAT).

G cluster_HAT HAT Pathway (Minor) cluster_SET SET Pathway (Major) Antioxidant 5-(Dimethylamino)- 2-methoxyphenol HAT_Step Hydrogen Atom Transfer (O-H Cleavage) Antioxidant->HAT_Step High BDE SET_Step Single Electron Transfer (Low Ionization Potential) Antioxidant->SET_Step Low IP Phenoxy Phenoxy Radical (Meta-NMe2 limits resonance) HAT_Step->Phenoxy RadicalCation Radical Cation (Stabilized by -N(CH3)2) SET_Step->RadicalCation

Figure 1: Divergent antioxidant mechanisms highlighting the dominant SET pathway.

Applications in Drug Development & Assays

Understanding the mechanistic superiority of 5-(Dimethylamino)-2-methoxyphenol over standard guaiacol unlocks specific applications in biotechnology and pharmacology:

  • Rapid Radical-Scavenging Therapeutics: In pathologies characterized by acute oxidative stress (e.g., ischemia-reperfusion injury), antioxidants that rely on the slower HAT mechanism often fail to intercept radical cascades in time. The low-IP driven SET mechanism of the dimethylamino derivative allows for near-diffusion-controlled radical quenching.

  • Next-Generation Peroxidase Assays: The classic Guaiacol Peroxidase (GPX) assay relies on the oxidation of guaiacol to tetraguaiacol (measured at 470 nm). Substituting guaiacol with 5-(Dimethylamino)-2-methoxyphenol provides a substrate with a significantly lower oxidation threshold. This can drastically lower the Limit of Detection (LOD) in enzyme-linked immunosorbent assays (ELISAs) and ROS-monitoring protocols, offering a higher signal-to-noise ratio in shorter incubation times.

References

  • Predicting the Activity of Phenolic Antioxidants: Theoretical Method, Analysis of Substituent Effects, and Application to Major Families of Antioxidants. Wright, J.S., Johnson, E.R., & DiLabio, G.A. Journal of the American Chemical Society (2001).[Link]

  • Genesis and development of DPPH method of antioxidant assay. Kedare, S. B., & Singh, R. P. Journal of Food Science and Technology (2011).[Link]

  • Melatonin Enhances the Low-Calcium Stress Tolerance by Regulating Brassinosteroids and Auxin Signals in Wax Gourd (Reference for Guaiacol Peroxidase Assay standards). International Journal of Molecular Sciences / Plant Physiology (1992 standard cited within).[Link]

Sources

Technical Guide: UV-Vis Absorption Profile of 5-(Dimethylamino)-2-methoxyphenol

[1]

Executive Summary & Chemical Identity

5-(Dimethylamino)-2-methoxyphenol is an electron-rich aromatic compound belonging to the class of substituted anilines and phenols.[1] Structurally, it features a dimethylamino group (strong electron donor) at position 5, a methoxy group (moderate donor) at position 2, and a hydroxyl group (donor/H-bond donor) at position 1.

This specific substitution pattern creates a unique electronic environment where the dimethylamino group is para to the methoxy group (1,4-relationship between C2 and C5) and meta to the hydroxyl group. This configuration leads to significant electron density delocalization, resulting in characteristic UV-Vis absorption bands in the near-UV/visible boundary.[1]

  • IUPAC Name: 5-(Dimethylamino)-2-methoxyphenol[1]

  • Alternative Names: 3-Hydroxy-4-methoxy-N,N-dimethylaniline; 4-Dimethylamino-2-hydroxyanisole.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 167.21 g/mol [1]

Spectral Characteristics

The absorption maximum (





1
Primary Absorption Maximum ( )

Based on the experimental data of its closest structural analogues (N,N-Dimethyl-p-anisidine and 3-Dimethylaminophenol ), the compound exhibits a primary absorption band in the range of 300 – 315 nm in neutral polar solvents (e.g., Methanol, Ethanol).[1]

Solvent ConditionEstimated

Electronic Transition
Neutral (MeOH/EtOH) 305 – 315 nm

(HOMO-LUMO)
Acidic (0.1 M HCl) 270 – 280 nm Protonation of amine (loss of conjugation)
Basic (0.1 M NaOH) 320 – 335 nm Deprotonation of phenol (phenolate formation)
Mechanism of Absorption[1][2]
  • Bathochromic Shift (Red Shift): The

    
     group is a stronger auxochrome than the primary amine found in 5-amino-2-methoxyphenol (
    
    
    nm).[1] Its interaction with the para-methoxy group creates a "push-push" electronic system that raises the HOMO energy level, narrowing the HOMO-LUMO gap and shifting absorption to longer wavelengths (>300 nm).[1]
  • pH Sensitivity:

    • Acidic Shift (Hypsochromic): In acidic media, the lone pair on the nitrogen is protonated to form an ammonium salt (

      
      ). This removes the strongest donor from the conjugation system, causing the spectrum to revert to that of a substituted anisole/phenol derivative (blue shift).
      
    • Basic Shift (Bathochromic): In basic media, the phenolic

      
       is deprotonated to form the phenolate anion (
      
      
      ).[1] This is a powerful electron donor that further destabilizes the HOMO, causing a red shift relative to the neutral form.

Comparative Analysis of Analogues

To validate the spectral range, we compare 5-(Dimethylamino)-2-methoxyphenol against experimentally verified analogues.

Table 1: Comparative Spectral Data of Structural Analogues

CompoundStructure

(Neutral)
Key Electronic Feature
5-(Dimethylamino)-2-methoxyphenol Target~305-315 nm (Est.)Combined effect of p-OMe and m-OH on N,N-dimethylaniline core.[1]
N,N-Dimethyl-p-anisidine Analog 1298-305 nm Para-methoxy group provides strong donor interaction; lacks the OH group.[1]
3-Dimethylaminophenol Analog 2296 nm Lacks the methoxy group; OH is meta to amine.
5-Amino-2-methoxyphenol Precursor285-290 nm Primary amine is a weaker donor than dimethylamine.[1]

Note: Data for analogues derived from standard spectroscopic databases and literature [1, 2].

Experimental Protocol for Spectral Determination

This protocol ensures the accurate determination of


Reagents & Equipment[1][3][4][5][6]
  • Compound: 5-(Dimethylamino)-2-methoxyphenol (>98% purity).[1]

  • Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH).[1]

  • Buffers: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), Phosphate Buffer (pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).[1]

  • Cuvettes: Quartz, 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.67 mg of 5-(Dimethylamino)-2-methoxyphenol.[1]

    • Dissolve in 10 mL of MeOH to create a 1.0 mM (1000 µM) stock solution.

    • Critical: Ensure complete dissolution; sonicate if necessary.[1]

  • Working Solution Dilution:

    • Dilute 50 µL of Stock Solution into 4.95 mL of MeOH.

    • Final Concentration: 10 µM .

    • Check: This concentration typically yields an absorbance of 0.1 – 0.8 AU, ideal for Beer-Lambert linearity.

  • Baseline Correction (Blanking):

    • Fill two cuvettes with pure MeOH.

    • Run a baseline correction (200 – 800 nm) to subtract solvent absorbance.

  • Measurement:

    • Replace the sample cuvette with the 10 µM working solution.

    • Scan from 200 nm to 600 nm .

    • Record

      
       and Absorbance (
      
      
      ).[1][2][3]
  • Molar Extinction Coefficient (

    
    ) Calculation: 
    
    • Formula:

      
      [1]
      
    • Where

      
       M and 
      
      
      cm.[1]
pH-Dependent Study (Optional Validation)
  • Acidic Scan: Add 10 µL of 1 M HCl to the cuvette, mix, and rescan. Expect a shift to ~275 nm.

  • Basic Scan: Add 20 µL of 1 M NaOH (to neutralize and basify), mix, and rescan. Expect a shift to ~330 nm.

Visualizations

Figure 1: Electronic Transitions & Structural Logic

This diagram illustrates the electronic "push-pull" effects influencing the

1

ElectronicEffectsNMe2Dimethylamino Group(Pos 5, Strong Donor)RingBenzene Ring(Pi System)NMe2->RingStrong +M EffectOMeMethoxy Group(Pos 2, Moderate Donor)OMe->Ring+M Effect (Para to N)OHHydroxyl Group(Pos 1, H-Bond Donor)OH->Ring+M Effect (Meta to N)LambdaBathochromic Shift(λmax ~310 nm)Ring->LambdaReduced HOMO-LUMO Gap

Caption: Electronic substituent effects. The NMe2 and OMe groups (para-relationship) synergistically raise the HOMO energy, causing a red shift.

Figure 2: Experimental Workflow

A self-validating workflow for spectral analysis.

WorkflowStartStart: 1.67 mg CompoundStockDissolve in 10 mL MeOH(1 mM Stock)Start->StockDiluteDilute 1:100(10 µM Working Sol)Stock->DiluteBlankBlank Spectrophotometer(Pure MeOH)MeasureScan 200-600 nmDilute->MeasureSampleBlank->MeasureAnalyzeIdentify λmaxMeasure->AnalyzeCalcCalculate ε = A / (c*l)Analyze->Calc

Caption: Step-by-step experimental protocol for determining UV-Vis absorption maxima.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7421, 3-Dimethylaminophenol. Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (General reference for substituent effects on UV spectra of benzene derivatives).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.[1] (Source for Woodward-Fieser rules application to aniline derivatives).

Analytical Differentiation of 5-(Dimethylamino)-2-methoxyphenol and its 4-Isomer: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Distinguishing positional isomers, such as compounds having different substitution patterns on an aromatic ring, presents a significant challenge for mass spectrometric and chromatographic analyses, representing a frequently encountered difficulty in drug metabolism research and synthetic validation[1].

The isomers 5-(Dimethylamino)-2-methoxyphenol and 4-(Dimethylamino)-2-methoxyphenol share the same molecular formula (


) and functional groups. However, the spatial relationship between the electron-donating methoxy (-OMe) and dimethylamino (-NMe2) groups drastically alters their spectroscopic signatures. Because the biological properties and toxicological profiles of substituted phenols differ significantly based on isomerism, unambiguous structural elucidation is critical[2]. This guide details a self-validating analytical framework utilizing 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) to objectively differentiate these two species.

Primary Differentiation Strategy: NMR Spectroscopy

While the electron ionization mass spectrum is not always a sufficient criterion to establish the structure of an unknown analyte in isolation, NMR remains the gold standard for distinguishing substituted phenols[2].

1D H NMR: Exploiting Shielding Effects

Both isomers exhibit a 1,2,4-trisubstituted benzene splitting pattern (a doublet, a doublet of doublets, and a meta-coupled doublet). However, their chemical shifts differ due to the relative positions of the strongly shielding -OH, -OMe, and -NMe2 groups.

2D NOESY: The Definitive Spatial Map

The most robust, self-validating method to distinguish these isomers is 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • In the 4-isomer : The H3 proton is sandwiched between the 2-OMe and 4-NMe2 groups. It will show strong NOE cross-peaks to both substituents.

  • In the 5-isomer : The H3 proton is adjacent only to the 2-OMe group. The 5-NMe2 group is spatially isolated from H3, instead showing NOE contacts to H4 and H6.

Table 1: H NMR Predictive Chemical Shifts and Multiplicities (DMSO- )
Proton Position5-(Dimethylamino)-2-methoxyphenol4-(Dimethylamino)-2-methoxyphenol
H3 ~6.08 ppm (d, J = 8.0 Hz)~6.10 ppm (d, J = 2.5 Hz)
H4 ~6.18 ppm (dd, J = 8.0, 2.5 Hz)N/A (Substituted by NMe2)
H5 N/A (Substituted by NMe2)~6.44 ppm (dd, J = 8.0, 2.5 Hz)
H6 ~6.08 ppm (d, J = 2.5 Hz)~6.58 ppm (d, J = 8.0 Hz)
-OMe (3H) ~3.75 ppm (s)~3.75 ppm (s)
-NMe2 (6H) ~2.80 ppm (s)~2.80 ppm (s)

Secondary Differentiation Strategy: GC-EI-MS

Phenolic compounds show tandem MS patterns dominated by specific neutral losses, but because fragmentation behavior can be nearly identical, distinction relies on physicochemical parameters and resonance stability[3].

In GC-EI-MS (70 eV), both isomers yield a molecular ion at m/z 167. The defining divergence occurs during the loss of the methyl radical from the methoxy group (


, -15 Da), yielding m/z 152.
  • Causality of Fragmentation : In the 5-isomer , the -NMe2 group is para to the -OMe group. The loss of the methoxy methyl group generates an oxonium ion that is highly resonance-stabilized by the lone pair of the para-dimethylamino group (forming a stable quinonoid structure). Consequently, the m/z 152 peak is exceptionally abundant. In the 4-isomer , this relationship is meta, lacking this direct resonance stabilization, resulting in a significantly lower relative abundance of the m/z 152 fragment.

Table 2: Key Diagnostic GC-EI-MS Fragments (70 eV)
Fragment IonOrigin5-Isomer Relative Abundance4-Isomer Relative Abundance
m/z 167 Molecular Ion [M]

High (Base Peak)High (Base Peak)
m/z 152 [M - CH

]

Very High (para-stabilized)Moderate (meta-relationship)
m/z 124 [M - CH

- CO]

ModerateLow

Experimental Methodologies

Protocol 1: 1D and 2D NMR Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the purified analyte in 600 µL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is specifically chosen over CDCl
      
      
      
      to slow the exchange rate of the phenolic -OH proton, allowing it to appear as a distinct broad singlet and serving as an additional structural anchor.
  • 1D

    
    H NMR Acquisition : Acquire a standard 1D proton spectrum at 
    
    
    
    400 MHz.
    • Causality: High magnetic field strength is required to clearly resolve the ~2.5 Hz meta-coupling, which is critical for identifying the isolated aromatic protons.

  • 2D NOESY Setup : Acquire the NOESY spectrum with a mixing time of 400 ms.

    • Causality: A 400 ms mixing time is optimized for small molecules (MW ~167) in the extreme narrowing limit, allowing sufficient cross-relaxation to build up NOE signals without introducing spin-diffusion artifacts.

  • Self-Validation Check : The integration of the -NMe2 peak (6H) and -OMe peak (3H) must perfectly match the sum of the aromatic protons (3H total). If NOE cross-peaks are observed between the -NMe2 and -OMe protons themselves, the sample is contaminated or structurally misassigned, as these groups are sterically too distant in both isomers to exhibit a direct NOE.

Protocol 2: GC-EI-MS Fragmentation Analysis
  • Derivatization (Recommended) : Treat 1 mg of the sample with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.

    • Causality: Free phenols often exhibit peak tailing on standard non-polar GC columns due to hydrogen bonding with active sites on the silica. Silylation ensures sharp, Gaussian peaks and highly reproducible retention indices.

  • GC Separation : Inject 1 µL onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) using a temperature gradient from 100°C to 280°C at 15°C/min.

  • EI-MS Acquisition : Operate the mass spectrometer in electron ionization mode at 70 eV, scanning from m/z 50 to 300.

  • Self-Validation Check : The presence of the m/z 124 fragment (loss of both

    
     and CO) acts as an internal structural control for the methoxyphenol core. If this ion is absent, the molecule likely lacks the fundamental methoxyphenol scaffold.
    

Visualizations & Logical Workflows

Workflow Start Unknown Isomeric Sample (m/z 167.09) NMR 1D & 2D NMR Spectroscopy (Primary Elucidation) Start->NMR MS GC-EI-MS Fragmentation (Orthogonal Validation) Start->MS NOESY 2D NOESY Mapping Identify Spatial Proximity NMR->NOESY CID EI Fragmentation Pathway Evaluate Resonance Stability MS->CID Isomer4 4-(Dimethylamino)-2-methoxyphenol NOE: H3 ↔ OMe & NMe2 MS: Moderate [M-CH3]+ NOESY->Isomer4 Dual NOE on H3 Isomer5 5-(Dimethylamino)-2-methoxyphenol NOE: H3 ↔ OMe Only MS: High [M-CH3]+ (Para Effect) NOESY->Isomer5 Single NOE on H3 CID->Isomer4 Meta to OMe CID->Isomer5 Para to OMe

Figure 1: Orthogonal analytical workflow for differentiating positional isomers.

NOE_Interactions cluster_4iso 4-(Dimethylamino)-2-methoxyphenol cluster_5iso 5-(Dimethylamino)-2-methoxyphenol OMe4 2-OMe H3_4 H3 Proton OMe4->H3_4 NOE NMe2_4 4-NMe2 NMe2_4->H3_4 NOE OMe5 2-OMe H3_5 H3 Proton OMe5->H3_5 NOE NMe2_5 5-NMe2 H4_5 H4 Proton NMe2_5->H4_5 NOE

Figure 2: 2D NOESY interaction map highlighting diagnostic spatial proximities.

References

  • Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. ResearchGate.[Link]

  • Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI.[Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.[Link]

Sources

Safety Operating Guide

5-(Dimethylamino)-2-methoxyphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 5-(Dimethylamino)-2-methoxyphenol[1][2][3]

Executive Summary & Core Directive

5-(Dimethylamino)-2-methoxyphenol is a substituted aminophenol derivative used primarily as a specialized intermediate in organic synthesis and drug development.[1][2] Due to the presence of both electron-rich amino and phenolic moieties, this compound is prone to oxidation and possesses significant biological activity.

The Core Directive for disposal is Incineration. Under no circumstances should this compound be discharged into municipal wastewater, sinks, or general trash. All disposal workflows must treat this substance as Hazardous Chemical Waste with high acute toxicity and aquatic toxicity potential.

Hazard Identification & Waste Classification

Before initiating disposal, you must classify the waste stream. While a specific RCRA (Resource Conservation and Recovery Act) code may not exist for this exact isomer, it must be managed as a Toxic & Irritant waste stream based on its structural analogs (e.g., 5-amino-2-methoxyphenol, CAS 1687-53-2).

Physical & Chemical Properties Relevant to Disposal
PropertyDescriptionDisposal Implication
Physical State Solid (Crystalline Powder)Must be dissolved or containerized as solid waste.[1][2]
Solubility Soluble in organic solvents (DMSO, Methanol); slightly soluble in water.Do not attempt aqueous neutralization; use organic waste streams.
Reactivity Air/Light Sensitive; Oxidizes rapidly.Store in amber vessels; keep headspace minimized.
Incompatibilities Strong Oxidizers, Acid Chlorides, Anhydrides.CRITICAL: Do not mix with Nitric Acid or Peroxides (Risk of fire/explosion).
Toxicity Profile Acute Toxicant (Oral/Dermal/Inhalation).[4]Double-bagging and dedicated labeling are mandatory.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this chemical from incompatible waste streams immediately upon generation.[5]

Segregation Logic
  • DO NOT MIX with: Oxidizing acids (Nitric, Chromic), Peroxides, or Halogenated waste (unless specifically authorized by your facility's waste contractor).

  • ACCEPTABLE MIX: Non-halogenated organic solvents (Methanol, Ethanol, Acetone, DMSO).

Visualizing the Segregation Workflow

SegregationLogic Start Waste Generation: 5-(Dimethylamino)-2-methoxyphenol CheckState Is it Solid or Liquid? Start->CheckState Solid Solid Waste (Pure Substance/Spill Debris) CheckState->Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) CheckState->Liquid BinSolid Bin: SOLID TOXIC WASTE (Double Bagged) Solid->BinSolid Label & Seal SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated Organics (Acetone, MeOH, DMSO) SolventCheck->NonHalo Halo Halogenated Organics (DCM, Chloroform) SolventCheck->Halo Aqueous Aqueous Solution (Buffers/Water) SolventCheck->Aqueous BinNonHalo Bin: FLAMMABLE/TOXIC ORGANICS (Non-Halogenated) NonHalo->BinNonHalo Preferred Route BinHalo Bin: HALOGENATED ORGANICS (Segregated) Halo->BinHalo If unavoidable BinAq Bin: AQUEOUS TOXIC (Trace Organics Only) Aqueous->BinAq High Cost Disposal

Figure 1: Decision tree for segregating 5-(Dimethylamino)-2-methoxyphenol waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Chemical

Applicable for: Expired shelf stock, excess weighing powder.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original amber glass container.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write clearly: "5-(Dimethylamino)-2-methoxyphenol".

    • Hazards: Check "Toxic" and "Irritant".[3][6]

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (Ziploc type) to prevent contamination of the outer drum.

  • Storage: Move to the Solid Toxic Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: HPLC waste, reaction mother liquors, washing solvents.[1][2]

  • Solvent Compatibility Check: Ensure the solvent base is compatible.

    • Preferred: Methanol, Ethanol, DMSO, Acetone.

    • Avoid: Mixing with strong oxidizers.

  • Collection: Pour into the Non-Halogenated Organic Waste carboy (typically blue or white).

    • Note: If your process used Dichloromethane (DCM) or Chloroform, use the Halogenated carboy (typically yellow).

  • Concentration Limits: If the concentration is >5%, consider collecting it as a separate "High Hazard" stream to prevent cross-reactivity in bulk drums.

  • Logging: Record the approximate volume and concentration on the waste log sheet.

Scenario C: Contaminated Debris (PPE & Consumables)

Applicable for: Nitrile gloves, weighing boats, paper towels, syringe filters.[1]

  • Collection: Do not throw in regular trash.

  • Bagging: Collect in a dedicated clear plastic bag labeled "Chemically Contaminated Debris".

  • Disposal: Tie off the bag and place it into the Solid Hazardous Waste drum.

Emergency Response: Spill Cleanup Protocol

If 5-(Dimethylamino)-2-methoxyphenol is spilled, immediate action is required to prevent exposure and environmental release.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work in a fume hood.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water or methanol) to prevent dust generation.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop up the material using a plastic scoop or dustpan.

    • Place all waste into a wide-mouth hazardous waste jar .

    • Wipe the surface 3 times with methanol-soaked tissues.

    • Place all cleanup materials (tissues, gloves) into the same waste jar.

  • Labeling: Label as "Spill Debris: Contains 5-(Dimethylamino)-2-methoxyphenol".

Regulatory Compliance (RCRA & EPA)

While this specific isomer may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it falls under the "Characteristic Waste" definition due to toxicity.

  • Waste Code Assignment (General Guideline):

    • If ignitable solvent (e.g., Acetone) is present: D001 .

    • If toxicity is the primary concern (Standard): Toxic Waste (Non-RCRA Regulated in some states, but Regulated in others like CA/WA). [1]

    • Best Practice: Treat as D001/Toxic mixture if in solvent.

Final Disposition: The ultimate disposal method by the waste contractor must be High-Temperature Incineration . Landfilling is not an acceptable option for aminophenol derivatives due to groundwater leaching risks.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9942163, 2-Amino-5-methoxyphenol (Structural Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-(Dimethylamino)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly substituted aromatic amines like 5-(Dimethylamino)-2-methoxyphenol (CAS: 189191-61-5) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a deep mechanistic understanding of the chemical's behavior both on the benchtop and within biological systems.

This guide provides a self-validating, operational framework for researchers and drug development professionals, ensuring that every safety protocol is grounded in the fundamental chemistry and toxicology of aminophenol derivatives.

The Causality of Hazard: Why Strict PPE is Mandatory

5-(Dimethylamino)-2-methoxyphenol is a highly functionalized aminophenol. The electron-donating methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups make the aromatic ring exceptionally electron-rich. While this is advantageous for synthetic coupling and dye chemistry, it makes the compound highly susceptible to rapid oxidation and biologically hazardous.

Toxicological Mechanism: Upon dermal absorption or inhalation, aminophenol derivatives are metabolized in the liver by the Cytochrome P450 (CYP450) enzyme system[1]. Instead of simple clearance, CYP450 bioactivates these compounds into highly reactive quinone imine intermediates[1]. These electrophilic species rapidly deplete intracellular glutathione (GSH), leading to severe oxidative stress, methemoglobinemia (cyanosis), and subsequent hepatotoxicity and nephrotoxicity[1].

Because the systemic damage is delayed and cumulative, preventing primary exposure through rigorous Personal Protective Equipment (PPE) is the only acceptable operational standard.

G A 5-(Dimethylamino)- 2-methoxyphenol B Cytochrome P450 Oxidation A->B Absorption C Reactive Quinone Imine Intermediate B->C Bioactivation D Glutathione (GSH) Depletion C->D Covalent Binding E Hepatotoxicity & Nephrotoxicity D->E Oxidative Stress

Fig 1: Cytochrome P450-mediated bioactivation of aminophenols leading to cellular toxicity.

Quantitative PPE Specifications

To prevent the bioactivation cascade described above, barrier protection must be absolute. The following table summarizes the mandatory PPE requirements based on standardized breakthrough testing for aminophenol derivatives[2],[3].

PPE CategorySpecification / MaterialMinimum StandardCausality / Rationale
Hand Protection Nitrile Rubber (NBR)Thickness: >0.11 mmBreakthrough: >480 minPrevents dermal absorption of lipophilic aromatic amines[3].
Eye Protection Safety Goggles (Side-shields)EN 166 / ANSI Z87.1Protects against fine dust aerosols and severe ocular irritation[2].
Respiratory Particulate RespiratorN95, FFP2, or P3Prevents inhalation of airborne particulates during weighing[4].
Body Protection Lab Coat / Tyvek ApronFully buttoned, elastic cuffsPrevents accumulation of dust on personal clothing[3].

Note: If handling the compound in a solvent solution (e.g., DMSO, Dichloromethane), glove breakthrough times decrease drastically. Double-gloving or switching to heavier-gauge butyl rubber is required.

Step-by-Step Operational Workflow

Trustworthy science requires self-validating protocols. Follow this workflow to ensure zero-exposure handling and maintain the chemical integrity of the air-sensitive compound.

Phase 1: Pre-Handling Preparation
  • Environmental Control: Ensure the laboratory fume hood is operational with a face velocity of 80–100 fpm.

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don safety goggles and a particulate respirator before opening the chemical cabinet[2].

  • Atmosphere Setup: Because 5-(Dimethylamino)-2-methoxyphenol is prone to oxidation, prepare an inert gas line (Argon or Nitrogen) for purging the container after use[4].

Phase 2: Active Handling & Weighing
  • Static Mitigation: Use an anti-static weighing boat and an anti-static ionizer if available. Aminophenol powders can carry static charges, causing aerosolization.

  • Transfer: Use a clean, dry stainless-steel spatula. Do not breathe over the open container[4].

  • Sealing: Immediately after weighing, flush the source bottle with inert gas (Argon) and seal tightly. Store in a dark, cool place to prevent photo-oxidation and degradation[4].

Phase 3: Post-Handling & Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surface with a damp paper towel (using water or mild ethanol) to capture any microscopic dust[5].

  • Glove Removal: Use the standard "glove-in-glove" aseptic removal technique to ensure the contaminated outer surface never touches your bare skin[2]. Wash hands immediately with soap and water[2].

Spill Response and Disposal Plan

Aminophenol derivatives are highly toxic to aquatic life with long-lasting effects[5]. They must never be introduced into the standard municipal water system.

Immediate Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not sweep dry powder, as this generates hazardous aerosols[6]. Instead, gently cover the spill with damp absorbent paper or a liquid-binding material (sand or diatomaceous earth)[5].

  • Collect: Use a non-sparking tool to scoop the absorbed material into a sealable, UN-approved hazardous waste container[6].

Disposal Protocol:

  • Solid Waste: All contaminated spatulas, weighing boats, and gloves must be placed in a designated solid hazardous waste bin[6].

  • Liquid Waste: Any solvent mixtures containing 5-(Dimethylamino)-2-methoxyphenol must be collected in a halogenated or non-halogenated waste carboy (depending on the solvent used).

  • Manifesting: Label the waste clearly as "Toxic Organic Waste - Contains Aminophenol Derivatives." Entrust disposal only to a licensed hazardous waste management company[4]. Do not empty into drains[6].

References

  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. Available at: [Link]

  • A Cytochrome P450–Independent Mechanism of Acetaminophen-Induced Injury in Cultured Mouse Hepatocytes. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Safety Data Sheet: 2-Aminophenol. Carl ROTH. Available at: [Link]

  • 100790 - 4-Aminophenol - Safety Data Sheet. DC Fine Chemicals. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.